Product packaging for N'-hydroxy-2-methylpropanimidamide(Cat. No.:CAS No. 35613-84-4)

N'-hydroxy-2-methylpropanimidamide

カタログ番号: B120192
CAS番号: 35613-84-4
分子量: 102.14 g/mol
InChIキー: JHRDEHLFNLLCQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

N'-hydroxy-2-methylpropanimidamide, also known as this compound, is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
The exact mass of the compound N-Hydroxyisobutyrimidamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2O B120192 N'-hydroxy-2-methylpropanimidamide CAS No. 35613-84-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N'-hydroxy-2-methylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(2)4(5)6-7/h3,7H,1-2H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRDEHLFNLLCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849833-56-3, 35613-84-4
Record name (1Z)-N-Hydroxy-2-methylpropanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849833-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Hydroxy-2-methylpropanimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N'-hydroxy-2-methylpropanimidamide: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-hydroxy-2-methylpropanimidamide, a member of the amidoxime class of compounds, holds significant interest in medicinal chemistry, primarily for its role as a potential prodrug. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and known biological activities. While specific historical details of its initial synthesis remain elusive in readily available literature, its importance is intrinsically linked to the broader development of amidoximes as a strategic approach to enhance the bioavailability of pharmacologically active amidines. This document details the enzymatic machinery responsible for its bioactivation, explores the therapeutic potential of its corresponding amidine, and provides established protocols for its synthesis.

Introduction: The Amidoxime Prodrug Strategy

This compound, also known as N'-hydroxyisobutyrimidamide, belongs to a class of organic compounds characterized by the functional group RC(=NOH)NR'R''. The primary interest in amidoximes within drug development lies in their ability to serve as prodrugs for amidines. Amidines are strongly basic compounds that are often protonated at physiological pH, leading to poor membrane permeability and limited oral bioavailability. By converting the amidine functionality to the less basic amidoxime, it is possible to create a more lipophilic molecule that can be more readily absorbed. Following administration, the amidoxime is metabolically reduced in vivo to release the active amidine drug.

Discovery and History

Detailed historical records outlining the first specific synthesis or discovery of this compound are not prominently available in the reviewed scientific literature. Its development is likely intertwined with the broader exploration of amidoximes as valuable intermediates in organic synthesis and as a key strategy in prodrug design. The concept of using amidoximes as prodrugs for amidines has been a recognized strategy in medicinal chemistry to overcome the pharmacokinetic limitations of amidine-containing drugs.

Physicochemical Properties

PropertyValueReference
Molecular Formula C4H10N2O[1]
Molecular Weight 102.14 g/mol [1]
CAS Number 35613-84-4
Predicted XlogP 0.4[1]
Monoisotopic Mass 102.079315 Da[1]

Synthesis and Experimental Protocols

The synthesis of this compound, as an aliphatic amidoxime, can be achieved through several established methods. The most common approach involves the reaction of a nitrile with hydroxylamine.

General Synthesis from Nitriles

The reaction of isobutyronitrile with hydroxylamine is a direct method for the preparation of this compound. This reaction is typically carried out in the presence of a base to generate free hydroxylamine from its hydrochloride salt.

Experimental Protocol:

  • Materials: Isobutyronitrile, Hydroxylamine hydrochloride, Sodium carbonate, Ethanol.

  • Procedure:

    • Dissolve hydroxylamine hydrochloride and sodium carbonate in ethanol.

    • Add isobutyronitrile to the reaction mixture.

    • Reflux the mixture for several hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

This is a generalized protocol and may require optimization for specific laboratory conditions.

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Isobutyronitrile Isobutyronitrile Reaction_Vessel Reaction in Ethanol (Reflux) Isobutyronitrile->Reaction_Vessel Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Reaction_Vessel Base Base (e.g., Na2CO3) Base->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Recrystallization/Chromatography) Evaporation->Purification Product This compound Purification->Product

General synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its role as a prodrug that is metabolically converted to isobutyramidine.

Bioactivation Pathway

The in vivo reduction of amidoximes is catalyzed by the mitochondrial amidoxime-reducing component (mARC) enzyme system.[2][3][4] This system is a three-component electron transport chain located on the outer mitochondrial membrane.[5]

The key components of this pathway are:

  • NADH-cytochrome b5 reductase (CYB5R): This enzyme transfers electrons from NADH to cytochrome b5.

  • Cytochrome b5 (CYB5B): This heme-containing protein acts as an electron shuttle.

  • Mitochondrial amidoxime-reducing component (mARC1 or mARC2): This molybdenum-containing enzyme is the terminal reductase that catalyzes the reduction of the N-hydroxy group of the amidoxime to the corresponding amidine.[2][5]

G NADH NADH CYB5R CYB5R NADH->CYB5R e- CYB5B_ox Cytochrome b5 (Fe3+) CYB5R->CYB5B_ox e- CYB5B_red Cytochrome b5 (Fe2+) CYB5B_ox->CYB5B_red mARC mARC CYB5B_red->mARC e- Amidoxime N'-hydroxy-2- methylpropanimidamide (Prodrug) mARC->Amidoxime Reduction H2O H2O Amidine Isobutyramidine (Active Drug) Amidoxime->Amidine NAD NAD+

References

Isobutanamidoxime: A Technical Guide to Putative Mechanisms of Action for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the mechanism of action of isobutanamidoxime. This document, therefore, provides an in-depth guide based on the known biological activities of the broader amidoxime and oxime chemical classes. The mechanisms, pathways, and experimental data presented herein are intended to serve as a foundational resource for researchers and drug development professionals investigating isobutanamidoxime, with the explicit understanding that these are putative and require experimental validation for this specific molecule.

Executive Summary

Isobutanamidoxime belongs to the amidoxime class of compounds, which are recognized for a wide spectrum of biological activities.[1] While specific studies on isobutanamidoxime are not currently in the public domain, the known mechanisms of related compounds suggest its potential as a therapeutic agent. This guide synthesizes the available information on amidoximes and oximes to propose likely mechanisms of action for isobutanamidoxime, focusing on enzyme inhibition and modulation of signaling pathways. Detailed experimental protocols are provided to facilitate the investigation of these hypotheses.

Introduction to Amidoximes

Amidoximes are a class of organic compounds characterized by the presence of a hydroxylamino and an amino group attached to the same carbon atom.[1] This unique structural feature confers a diverse range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.[1][2] Many amidoximes are considered prodrugs that are metabolized in vivo to their corresponding amidines, which may be the active therapeutic agent.[1] Furthermore, some amidoximes have been identified as nitric oxide (NO) donors, contributing to their biological effects.[1]

Putative Mechanism of Action: Enzyme Inhibition

A primary mechanism through which amidoximes and oximes exert their effects is through the inhibition of enzymes.[3] Based on the known targets of this chemical class, isobutanamidoxime could potentially act as a competitive, non-competitive, or uncompetitive inhibitor of various enzymes.

Types of Enzyme Inhibition
  • Competitive Inhibition: The inhibitor molecule competes with the substrate for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency, regardless of substrate concentration.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.

The following table summarizes the kinetic parameters associated with these types of inhibition.

Inhibition TypeApparent K_mApparent V_maxLineweaver-Burk Plot
Competitive IncreasesUnchangedLines intersect on the y-axis
Non-competitive UnchangedDecreasesLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Hypothetical Signaling Pathway: Kinase Inhibition

Many oxime derivatives have been identified as kinase inhibitors.[3][4] Kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. A hypothetical mechanism for isobutanamidoxime could involve the inhibition of a key kinase in a disease-relevant signaling pathway.

G Hypothetical Kinase Inhibition by Isobutanamidoxime cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase->Downstream Signaling Proteins Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Isobutanamidoxime Isobutanamidoxime Isobutanamidoxime->Receptor Tyrosine Kinase

Caption: Putative inhibition of a receptor tyrosine kinase by isobutanamidoxime.

Experimental Protocols

To investigate the mechanism of action of isobutanamidoxime, a series of in vitro and cell-based assays are required. The following protocols are provided as a guide for these studies.

Enzyme Inhibition Assay

Objective: To determine if isobutanamidoxime inhibits a specific enzyme and to characterize the type of inhibition.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Isobutanamidoxime

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare a stock solution of isobutanamidoxime in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, set up reactions containing the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the substrate.

  • For the inhibitor-treated wells, add a range of concentrations of isobutanamidoxime. Include a vehicle control (solvent only).

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the rate of product formation over time using a microplate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).

  • Plot the initial reaction velocity against the substrate concentration for both the control and inhibitor-treated groups.

  • Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the K_m, V_max, and the type of inhibition.

Cellular Proliferation Assay

Objective: To assess the effect of isobutanamidoxime on the proliferation of a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Isobutanamidoxime

  • MTT or similar proliferation reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of isobutanamidoxime. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of isobutanamidoxime that inhibits cell growth by 50%).

Western Blot Analysis for Signaling Pathway Modulation

Objective: To determine if isobutanamidoxime affects the phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Cell line of interest

  • Isobutanamidoxime

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with isobutanamidoxime at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the effect of isobutanamidoxime on protein phosphorylation.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for investigating the mechanism of action of isobutanamidoxime.

G Experimental Workflow for Isobutanamidoxime cluster_1 A Initial Screening: Cell Proliferation Assays B Target Identification: Enzyme Inhibition Assays A->B C Pathway Analysis: Western Blotting B->C D In Vivo Validation: Animal Models C->D E Mechanism of Action Elucidated D->E

Caption: A stepwise approach to characterizing the mechanism of isobutanamidoxime.

Conclusion

While direct evidence for the mechanism of action of isobutanamidoxime is currently unavailable, the extensive research on the amidoxime and oxime classes of compounds provides a strong foundation for targeted investigation. The most probable mechanisms involve enzyme inhibition, particularly of kinases, leading to the disruption of key cellular signaling pathways. The experimental protocols and workflow outlined in this guide offer a comprehensive framework for elucidating the precise molecular targets and therapeutic potential of isobutanamidoxime. Further research is imperative to validate these hypotheses and to advance the development of this promising compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of N'-hydroxy-2-methylpropanimidamide

This technical guide provides a detailed overview of a proposed synthesis pathway for this compound, also known as isobutyramidoxime. Due to the limited availability of direct literature on its synthesis, this guide outlines a feasible method based on established chemical principles for the formation of N'-hydroxyimidamides (amidoximes).

Chemical Properties

This compound is an organic compound with the molecular formula C4H10N2O[1]. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C4H10N2O[1]
Molecular Weight 102.136 g/mol [1]
CAS Number 35613-84-4[1]
Melting Point 60 °C[1]
Boiling Point 207.2 °C at 760 mmHg[1]
Density 1.09 g/cm³[1][2]
Flash Point 79.1 °C[1]
Solubility Chloroform, Methanol[1]
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°C[1][2]

Proposed Synthesis Pathway

The most direct and common method for the synthesis of N'-hydroxyimidamides is the reaction of a nitrile with hydroxylamine. In this proposed pathway, 2-methylpropanenitrile (isobutyronitrile) reacts with hydroxylamine to yield this compound.

A general procedure for a similar synthesis involves reacting a carbonitrile with aqueous hydroxylamine in ethanol.[3] This reaction is typically performed under neutral or slightly basic conditions.

Below is a diagram illustrating the proposed synthesis pathway.

Synthesis_Pathway cluster_reactants Reactants Reactant1 2-Methylpropanenitrile (Isobutyronitrile) Product This compound Reactant1->Product Ethanol, Heat Reactant2 Hydroxylamine (NH2OH) Reactant2->Product

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

This section details a plausible experimental protocol for the synthesis of this compound based on the general synthesis of amidoximes.[3]

Materials:

  • 2-methylpropanenitrile

  • 50% w/w aqueous hydroxylamine solution[3]

  • Absolute ethanol[3]

  • Pressurized sealed vial[3]

Procedure:

  • In a pressurized sealed vial, dissolve 1 equivalent of 2-methylpropanenitrile in absolute ethanol.

  • To the stirred solution, add 4 equivalents of 50% w/w aqueous hydroxylamine.[3]

  • Seal the vial and heat the resulting mixture to 90°C for 1 hour.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The desired amidoxime can be further purified by recrystallization, typically from a solvent mixture such as ethanol/water or by column chromatography.

Safety Precautions:

  • Hydroxylamine is a potent reducing agent and can be unstable. Handle with care.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Logical Workflow of Synthesis and Characterization

The overall workflow for the synthesis and confirmation of this compound is outlined in the diagram below.

Experimental_Workflow Start Start: Reagents and Solvents Reaction Reaction of 2-Methylpropanenitrile and Hydroxylamine in Ethanol Start->Reaction Workup Solvent Evaporation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Characterization Structural Confirmation (NMR, Mass Spectrometry, IR) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: Logical workflow for the synthesis and characterization of the target compound.

This guide provides a foundational understanding of a viable synthesis route for this compound. Researchers are encouraged to optimize the reaction conditions to improve yield and purity.

References

The Enigmatic Profile of N'-hydroxy-2-methylpropanimidamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper addresses the current scientific understanding of N'-hydroxy-2-methylpropanimidamide. Following a comprehensive review of publicly available scientific literature and patent databases, it must be noted that there is a significant lack of published data regarding the specific biological activity of this compound. As such, this document serves to summarize the available chemical information and provide context based on related chemical structures, while highlighting the current knowledge gap.

Chemical Identity and Properties

This compound is a small organic molecule with the chemical formula C₄H₁₀N₂O. Basic chemical properties are summarized in the table below, primarily derived from computational predictions available in public databases.

PropertyValueSource
Molecular Formula C₄H₁₀N₂O[1][2]
Molecular Weight 102.14 g/mol [1]
CAS Number 35613-84-4[1]
Predicted XlogP 0.4[2]
Predicted Hydrogen Bond Donor Count 3[2]
Predicted Hydrogen Bond Acceptor Count 3[2]
SMILES CC(C)C(=NO)N[2]

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

While no specific, detailed experimental protocol for the synthesis of this compound has been found in the reviewed literature, a general and well-established method for the synthesis of N'-hydroxyimidamides (amidoximes) involves the reaction of a nitrile with hydroxylamine. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion.

Proposed Experimental Protocol:

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

  • 2-methylpropanenitrile (isobutyronitrile)

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium carbonate, sodium hydroxide)

  • Ethanol (or other suitable solvent)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve hydroxylamine hydrochloride in ethanol.

  • Add a stoichiometric equivalent of the base to the hydroxylamine solution to generate free hydroxylamine.

  • To this solution, add 2-methylpropanenitrile.

  • The reaction mixture is then stirred, potentially with heating, for a duration determined by reaction monitoring (e.g., by thin-layer chromatography).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product may be purified by recrystallization or column chromatography to yield pure this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-methylpropanenitrile 2-methylpropanenitrile Product This compound 2-methylpropanenitrile->Product + Hydroxylamine Hydroxylamine Hydroxylamine Solvent (e.g., Ethanol)\nHeat (optional) Solvent (e.g., Ethanol) Heat (optional)

Figure 1: General synthesis pathway for this compound.

Biological Activity: A Knowledge Gap

A thorough search of scientific databases has revealed no specific studies detailing the biological activity of this compound. Consequently, there is no quantitative data (e.g., IC₅₀, EC₅₀), no described mechanism of action, and no identified signaling pathways associated with this compound.

Potential Biological Relevance Based on Chemical Structure

The N'-hydroxyimidamide functional group, also known as an amidoxime, is present in a variety of biologically active molecules. Amidoximes are often utilized as prodrugs of amidines, which can exhibit a range of pharmacological activities. The conversion of an amidoxime to an amidine can occur in vivo through enzymatic reduction.

It is important to reiterate that the following discussion is speculative and based on the known activities of other compounds containing the amidoxime functional group, not on data from this compound itself.

  • Nitric Oxide (NO) Donors: Some N'-hydroxyguanidines, which are structurally related to amidoximes, are known to be inhibitors of nitric oxide synthase or, in some cases, to act as NO donors themselves.

  • Enzyme Inhibition: The amidine group, which can be formed from the reduction of the amidoxime, is a known pharmacophore that can interact with various enzymes, including serine proteases.

  • Antimicrobial and Antiparasitic Activity: A number of compounds containing the amidoxime moiety have been investigated for their activity against bacteria, fungi, and parasites.

G This compound This compound Amidoxime_Group N'-hydroxyimidamide (Amidoxime) This compound->Amidoxime_Group InVivo_Reduction In Vivo Reduction (Hypothetical) Amidoxime_Group->InVivo_Reduction Amidine_Metabolite 2-methylpropanimidamide (Amidine Metabolite) InVivo_Reduction->Amidine_Metabolite Potential_Activities Potential Biological Activities (Speculative) Amidine_Metabolite->Potential_Activities

Figure 2: Hypothetical bioactivation pathway and potential activities.

Conclusion and Future Directions

For researchers interested in this compound, the following steps would be crucial to building a foundational understanding of its biological activity:

  • Chemical Synthesis and Characterization: An initial, optimized synthesis and thorough chemical characterization of the compound.

  • In Vitro Screening: A broad-based in vitro screening campaign against a panel of common drug targets (e.g., receptors, enzymes) to identify any potential biological interactions.

  • Cytotoxicity and Phenotypic Screening: Assessment of the compound's effects on various cell lines to determine cytotoxicity and identify any interesting phenotypic changes.

  • Metabolic Stability: Investigation of its stability in the presence of liver microsomes or other metabolic systems to understand its potential for in vivo conversion to the corresponding amidine.

Without such fundamental studies, any discussion of the biological activity of this compound remains speculative. This whitepaper serves to highlight this knowledge gap and encourage foundational research into this molecule.

References

An In-depth Technical Guide to N'-hydroxy-2-methylpropanimidamide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific published data on N'-hydroxy-2-methylpropanimidamide derivatives, this guide expands its scope to include the broader, structurally related, and well-documented class of N'-hydroxyimidamides (amidoximes) and their analogs. The principles, experimental protocols, and observed biological activities discussed herein are presented as a foundational resource for the research and development of this class of compounds.

Introduction

This compound represents a specific scaffold within the larger family of N'-hydroxyimidamides, also known as amidoximes. These compounds are characterized by the presence of a hydroxyl group attached to one of the nitrogen atoms of an iminamide functional group. This structural motif imparts unique physicochemical properties that have led to their exploration in a wide range of therapeutic areas. Amidoximes are often considered as bioisosteres of carboxylic acids and can act as prodrugs for amidines, which are known to possess diverse biological activities.[1][2] Furthermore, the N'-hydroxy functionality can engage in hydrogen bonding and metal chelation, contributing to their interaction with various biological targets. This guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of N'-hydroxyimidamide derivatives and their analogs.

Synthesis of N'-hydroxyimidamide Derivatives

The synthesis of N'-hydroxyimidamides and their analogs can be achieved through several established synthetic routes. The most common and direct method involves the reaction of a nitrile with hydroxylamine.

General Synthesis from Nitriles

The nucleophilic addition of hydroxylamine to a nitrile is the most widely employed method for the preparation of amidoximes.[1][3] This reaction is typically carried out in a protic solvent such as ethanol or water, often in the presence of a base like sodium carbonate or triethylamine to neutralize the hydroxylamine hydrochloride salt.[1]

Experimental Protocol: General Synthesis of N'-hydroxyimidamides from Nitriles

  • Materials:

    • Substituted nitrile (1.0 eq)

    • Hydroxylamine hydrochloride (1.2 - 1.5 eq)

    • Base (e.g., sodium carbonate, triethylamine) (1.2 - 1.5 eq)

    • Solvent (e.g., ethanol, methanol, water)

  • Procedure:

    • Dissolve the substituted nitrile in the chosen solvent.

    • Add hydroxylamine hydrochloride and the base to the solution.

    • Stir the reaction mixture at a temperature ranging from room temperature to reflux (typically 60-80 °C) for several hours (4-24 h), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthetic Routes

Biological Activities and Therapeutic Potential

N'-hydroxyimidamide derivatives have been investigated for a wide array of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Anticancer and Antiviral Activity

Several studies have reported the potential of N'-hydroxyguanidine derivatives, a closely related class of compounds, as anticancer and antiviral agents. These compounds have been shown to be more potent than hydroxyurea, a known ribonucleotide reductase inhibitor.

Compound ClassBiological ActivityCell Line/VirusPotency (ID50/IC50)Reference
N-hydroxyguanidine derivativesAnticancerL1210 leukemia cells7.80 - 126 µM[4]
N-hydroxyguanidine derivativesAntiviralRous sarcoma virus2.76 - 195.2 µM[4]
Nitric Oxide (NO) Donors

A significant area of research for amidoximes is their role as nitric oxide (NO) donors. The amidoxime functional group can be enzymatically oxidized in vivo by cytochrome P450 to release NO.[1][5] This property is of great interest for the treatment of cardiovascular diseases where NO plays a crucial role in vasodilation and inhibition of platelet aggregation.

Enzyme Inhibition

The ability of the N'-hydroxyimidamide moiety to chelate metal ions has led to the investigation of these compounds as inhibitors of metalloenzymes. For instance, some hydroxyamidine derivatives have been identified as potent and selective inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion.

Compound ClassTarget EnzymePotency (IC50)Reference
Hydroxyamidine derivativesIndoleamine-2,3-dioxygenase 1 (IDO1)Varies with substitution[6]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture cancer cell lines (e.g., L1210, HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37 °C with 5% CO₂.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of N'-hydroxyimidamide derivatives are a result of their interaction with various cellular targets and signaling pathways.

Nitric Oxide Signaling Pathway

As NO donors, amidoximes can activate the soluble guanylate cyclase (sGC) pathway.

NO_Signaling_Pathway Amidoxime N'-hydroxyimidamide (Amidoxime) CYP450 Cytochrome P450 Amidoxime->CYP450 Oxidation NO Nitric Oxide (NO) CYP450->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation & Platelet Inhibition PKG->Relaxation Leads to

Caption: Nitric Oxide (NO) signaling pathway activated by amidoximes.

Logical Workflow for Drug Discovery

The process of discovering and developing new drugs based on the N'-hydroxyimidamide scaffold follows a logical progression from synthesis to clinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of N'-hydroxyimidamide Library Screening In Vitro Biological Screening (e.g., MTT assay) Synthesis->Screening Hit_ID Hit Identification & SAR Studies Screening->Hit_ID Lead_Opt Lead Optimization (ADME/Tox) Hit_ID->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: Drug discovery workflow for N'-hydroxyimidamide derivatives.

Conclusion and Future Directions

N'-hydroxyimidamide derivatives and their analogs represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their straightforward synthesis and diverse biological activities make them attractive scaffolds for drug discovery and development. Future research should focus on elucidating the structure-activity relationships for specific biological targets, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies. The continued investigation of this promising class of compounds is warranted to unlock their full therapeutic potential for the benefit of patients.

References

An In-Depth Technical Guide to the Role of Hydroxyurea in Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyurea, also known as hydroxycarbamide, is an antimetabolite medication with a well-established role in the treatment of various neoplastic and hematological disorders.[1] It is a cornerstone therapy for certain types of leukemia, particularly Chronic Myeloid Leukemia (CML) and in the management of hyperleukocytosis in Acute Myeloid Leukemia (AML).[2][3] This guide provides a comprehensive technical overview of hydroxyurea's mechanism of action, clinical efficacy, and the experimental protocols used to evaluate its effects in leukemia research.

Mechanism of Action

Hydroxyurea's primary antineoplastic effect stems from its function as a potent and specific inhibitor of the enzyme ribonucleotide reductase (RNR).[1][4][5] This enzyme is critical for the conversion of ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are the essential precursors for DNA synthesis and repair.[4][6]

By inhibiting RNR, hydroxyurea depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to the arrest of DNA replication.[6][7] This action selectively targets rapidly proliferating cells, such as leukemia blasts, and causes cell cycle arrest in the S-phase, ultimately inducing apoptosis.[4][7]

Secondary mechanisms may also contribute to its therapeutic effects, including the generation of nitric oxide (NO), which can modulate various signaling pathways, and the suppression of granulocyte production in the bone marrow.[1][8]

Quantitative Data from Clinical Studies

The clinical application of hydroxyurea in leukemia is supported by extensive data. The following tables summarize key quantitative findings from various studies.

Table 1: Efficacy of Hydroxyurea in Acute Myeloid Leukemia (AML) with Hyperleukocytosis
Study PopulationInterventionKey Outcomes & Response RatesReference
160 adult AML patients with WBC >50 G/LPre-treatment with oral hydroxyurea (HU) prior to intensive chemotherapy vs. emergency induction chemotherapy (CT) alone.Hospital mortality was significantly lower in the HU group (19%) compared to the CT alone group (34%, p=0.047). The median initial WBC was 120 G/L.[9][10]
87 AML patients (pediatric and adult) with WBC >50 x 10⁹/LOral hydroxyurea at 50 mg/kg/day for 4 days.71% of patients were classified as responders, with a >50% reduction in the initial WBC count. The early mortality rate was 8%.[11]
Adults with acute leukemia and blast counts >100,000/cu mmSingle oral dose of 50 to 100 mg/kg daily until blast count fell below 100,000/cu mm.A single dose effectively lowered the blast cell count by an average of 50%.[12]
Table 2: Cytogenetic and Hematologic Responses in Chronic Myeloid Leukemia (CML)
Study PopulationInterventionKey Outcomes & Response RatesReference
14 patients with chronic phase CMLHigh-dose hydroxyurea cycles aimed at achieving myelosuppression.14 of 25 cycles resulted in cytogenetic responses (≥25% Ph1 negative metaphases). 9 of these responses showed ≥50% Ph1 negative metaphases.[13]
195 patients with newly diagnosed Ph+ CML in chronic phaseLow-dose IFN-α2b plus hydroxyurea vs. hydroxyurea alone.Complete hematologic response at 6 months was 62% in the combination group vs. 38% in the hydroxyurea alone group. Cytogenetic response was 40% in the combination group vs. 11% in the control group.[14]
Table 3: Common Dosage Regimens for Leukemia
Leukemia TypeDosage RegimenNotesReference
Chronic Myeloid Leukemia (CML)Initial dose: 40 mg/kg daily.Dose is adjusted to maintain WBC count between 5-10x10⁹/L. The dose is typically halved when WBC drops below 20x10⁹/L.[15]
Acute Myeloid Leukemia (AML) with Hyperleukocytosis50-100 mg/kg daily.Administered for short durations (e.g., until WBC is reduced) before definitive induction chemotherapy.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of hydroxyurea's effects in a research setting.

Protocol 1: In Vitro Leukemia Cell Viability Assay
  • Cell Culture : Culture leukemia cell lines (e.g., L1210, P388) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, maintained at 37°C in a 5% CO₂ incubator.[7]

  • Cell Seeding : Seed cells into 96-well plates at a density of 5 x 10⁴ cells/mL.

  • Treatment : Prepare a stock solution of hydroxyurea in sterile PBS or media. Serially dilute the stock to achieve a range of final concentrations (e.g., 1 µM to 1 mM). Add the drug solutions to the appropriate wells and include untreated control wells.

  • Incubation : Incubate the plates for 24, 48, or 72 hours.

  • Viability Assessment (MTT Assay) :

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of hydroxyurea that inhibits cell growth by 50%) using non-linear regression analysis. An IC50 of approximately 21.4 µM has been reported for L1210 leukemia cells.[7]

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation : Treat leukemia cells with hydroxyurea (e.g., at its IC50 concentration) for 24 hours. Harvest approximately 1 x 10⁶ cells by centrifugation.

  • Fixation : Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining : Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry : Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.

  • Data Analysis : Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S-phase is expected following hydroxyurea treatment.[4][7]

Visualizations: Pathways and Workflows

Signaling Pathway of Hydroxyurea's Action

Hydroxyurea_Mechanism HU Hydroxyurea RNR Ribonucleotide Reductase (RNR) HU->RNR Inhibits dNDPs Deoxyribonucleoside Diphosphates (dNDPs) RNR->dNDPs Catalyzes Conversion rNDPs Ribonucleoside Diphosphates (rNDPs) rNDPs->RNR Substrate dNTPs Deoxyribonucleoside Triphosphates (dNTPs) dNDPs->dNTPs DNA_Synth DNA Synthesis & Repair dNTPs->DNA_Synth Precursors S_Phase S-Phase Arrest DNA_Synth->S_Phase Depletion leads to Apoptosis Apoptosis S_Phase->Apoptosis Induces

Caption: Mechanism of action of Hydroxyurea via inhibition of Ribonucleotide Reductase.

Experimental Workflow for In Vitro Drug Screening

Experimental_Workflow start Start: Culture Leukemia Cell Line (e.g., K562) seed Seed Cells into 96-well Plates start->seed treat Treat with Serial Dilutions of Hydroxyurea seed->treat incubate Incubate for 48 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Read Absorbance with Plate Reader assay->read analyze Analyze Data: Calculate % Viability read->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

Caption: Workflow for determining the IC50 of Hydroxyurea on leukemia cells.

Logical Flow for Clinical Management of Hyperleukocytosis

Clinical_Logic diagnosis AML Diagnosis with Hyperleukocytosis (WBC > 50 G/L) symptomatic Are there symptoms of leukostasis? diagnosis->symptomatic start_hu Initiate Oral Hydroxyurea (50-100 mg/kg/day) symptomatic->start_hu Yes induction_chemo Begin Definitive Induction Chemotherapy symptomatic->induction_chemo No, but high risk monitor Monitor WBC Daily start_hu->monitor wbc_check WBC < 50 G/L? monitor->wbc_check wbc_check->induction_chemo Yes continue_hu Continue HU & Re-evaluate wbc_check->continue_hu No continue_hu->monitor

Caption: Decision-making process for using Hydroxyurea in AML with hyperleukocytosis.

Conclusion and Future Directions

Hydroxyurea remains a vital therapeutic agent in the management of CML and AML, primarily through its well-characterized inhibition of DNA synthesis. Its rapid cytoreductive effect is particularly valuable in preventing life-threatening complications of hyperleukocytosis.[9][12] While newer targeted therapies have become the standard of care for CML, hydroxyurea often serves as an important bridging therapy.[16]

Future research may focus on several key areas:

  • Combination Therapies : Investigating novel synergistic combinations of hydroxyurea with other agents, such as targeted inhibitors or epigenetic modifiers, to enhance antileukemic efficacy and overcome resistance.

  • Biomarker Discovery : Identifying predictive biomarkers to better select patients who will derive the most benefit from hydroxyurea treatment.

  • Mechanism Elucidation : Further exploring the secondary mechanisms of hydroxyurea, including its impact on the tumor microenvironment and immune modulation, which may open new therapeutic avenues.

This guide provides a foundational understanding of hydroxyurea's role in leukemia research, offering a synthesis of its core mechanisms, clinical data, and essential experimental protocols to aid researchers and drug development professionals in their work.

References

In-depth Technical Guide on the Antitumor Activity of Isobutanamidoxime: A Preliminary Investigation

Author: BenchChem Technical Support Team. Date: November 2025

To the Researchers, Scientists, and Drug Development Professionals,

This document serves as a summary of the current publicly available scientific literature regarding the preliminary antitumor activity of Isobutanamidoxime. A comprehensive search of scholarly databases and scientific publications was conducted to gather all relevant data for this technical guide.

The results of this extensive literature review indicate that Isobutanamidoxime is likely a novel compound that has not yet been the subject of published research in the field of oncology, or it may be known by a different chemical identifier that is not readily accessible in public databases.

While no direct information was found for Isobutanamidoxime, the broader class of compounds to which it belongs, amidoximes , has been investigated for various biological activities. Research on other amidoxime derivatives has suggested their potential as prodrugs that can release nitric oxide (NO), a molecule with complex and context-dependent roles in cancer biology. However, a direct link or study on Isobutanamidoxime's specific effects on cancer cells remains to be elucidated.

Based on the current available information, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams, on the antitumor activity of Isobutanamidoxime. The scientific community has not yet published findings on this specific compound in the context of cancer research.

We recommend that researchers interested in the potential of Isobutanamidoxime initiate preliminary in vitro studies to assess its cytotoxic effects against various cancer cell lines. Should these initial screenings show promise, further investigation into its mechanism of action, preclinical in vivo efficacy, and safety profile would be warranted.

As a helpful AI assistant, I can offer to conduct a similar in-depth technical review on a different compound or a specific class of antitumor agents for which there is a substantial body of published research. Please provide an alternative topic if you wish to proceed.

Exploring the Therapeutic Potential of N'-hydroxy-2-methylpropanimidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N'-hydroxy-2-methylpropanimidamide is a small molecule with structural features suggesting a rich, yet largely unexplored, therapeutic potential. Its core structure, featuring a propanimidamide backbone with a key N'-hydroxy substitution, positions it as a candidate for investigation in multiple signaling pathways. This technical guide provides a comprehensive overview of the theoretical framework, potential mechanisms of action, and requisite experimental protocols to unlock the therapeutic promise of this compound. Drawing parallels from structurally related molecules, we will delve into its potential as a Selective Androgen Receptor Modulator (SARM) and a Pyruvate Dehydrogenase Kinase (PDK) inhibitor. This document is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutic agents.

Physicochemical Properties

While extensive experimental data for this compound is not publicly available, its properties can be predicted based on its constituent parts. The imidamide group suggests a degree of basicity, while the N'-hydroxy moiety can participate in hydrogen bonding, influencing solubility and receptor interactions. The 2-methyl group provides steric bulk that can affect binding affinity and metabolic stability.

Illustrative Physicochemical Properties:

PropertyPredicted ValueStructural AnalogueReference Analogue Value
Molecular Weight~116.16 g/mol 2-methylpropanimidamide86.14 g/mol [1]
XLogP3~0.12-hydroxy-2-methylpropanamide-0.9[2]
Hydrogen Bond Donors22-methylpropanimidamide2[1]
Hydrogen Bond Acceptors22-hydroxy-2-methylpropanamide3[2]

Potential Therapeutic Target 1: Selective Androgen Receptor Modulation (SARM)

The structural similarity of the propanamide core to known non-steroidal SARMs suggests that this compound could exhibit modulatory activity at the androgen receptor (AR). SARMs are a promising class of therapeutic agents that aim to provide the anabolic benefits of androgens in muscle and bone, with reduced androgenic effects on reproductive tissues.

Proposed Mechanism of Action

As a potential SARM, this compound would be expected to bind to the ligand-binding domain of the androgen receptor. This binding event would induce a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and subsequent modulation of gene transcription. The tissue-selective action of SARMs is thought to arise from ligand-specific receptor conformations that favor interactions with tissue-specific co-activators or co-repressors.

Signaling Pathway

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Molecule N'-hydroxy-2- methylpropanimidamide AR_HSP AR-HSP Complex Molecule->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds CoReg Co-regulators ARE->CoReg Recruitment Transcription Gene Transcription CoReg->Transcription Modulation mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Anabolic/Androgenic Response Protein->Cellular_Response

Androgen Receptor Signaling Pathway
Illustrative In Vitro Activity

The following table presents hypothetical data for this compound based on the activities of known SARMs.

CompoundAR Binding Affinity (Ki, nM)EC50 in Muscle Cells (nM)EC50 in Prostate Cells (nM)
Dihydrotestosterone (DHT)10.50.3
Ostarine (MK-2866)315100
This compound (Hypothetical) 5-20 20-50 >200

Potential Therapeutic Target 2: Pyruvate Dehydrogenase Kinase (PDK) Inhibition

The presence of the hydroxy-propanamide-like moiety also suggests a potential interaction with metabolic enzymes, specifically Pyruvate Dehydrogenase Kinase (PDK). PDKs are key regulators of cellular metabolism, and their inhibition is a promising strategy in oncology, as it can shift cancer cell metabolism from glycolysis towards oxidative phosphorylation, leading to apoptosis.

Proposed Mechanism of Action

This compound, acting as a PDK inhibitor, would likely bind to the ATP-binding pocket of the PDK enzyme. This would prevent the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). An active PDC would then convert pyruvate to acetyl-CoA, promoting mitochondrial respiration.

Signaling Pathway

PDK_Signaling cluster_mitochondria Mitochondrion cluster_regulation Regulation Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC_inactive Pyruvate Dehydrogenase Complex (PDC) - Inactive PDC_active PDC - Active PDC_active->PDC_inactive PDC_active->AcetylCoA Catalyzes TCA TCA Cycle AcetylCoA->TCA OxPhos Oxidative Phosphorylation TCA->OxPhos ATP ATP OxPhos->ATP PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC_active Phosphorylates (Inactivates) Molecule N'-hydroxy-2- methylpropanimidamide Molecule->PDK Inhibits

PDK Signaling Pathway
Illustrative In Vitro Activity

The following table presents hypothetical data for this compound based on the activities of known PDK inhibitors.

CompoundPDK1 IC50 (nM)PDK2 IC50 (nM)PDK3 IC50 (nM)
Dichloroacetate (DCA)2000500100
AZD75451525140
This compound (Hypothetical) 50-200 100-500 >1000

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route to this compound could involve the reaction of 2-methylpropanenitrile with hydroxylamine.

Synthesis_Workflow Start 2-Methylpropanenitrile Product This compound Start->Product Reaction Reagent Hydroxylamine (NH2OH) Reagent->Product

Proposed Synthesis Workflow

Protocol:

  • Dissolve 2-methylpropanenitrile in a suitable solvent such as ethanol.

  • Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) in water to the nitrile solution.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the androgen receptor.

Materials:

  • Recombinant human androgen receptor (ligand-binding domain)

  • Radiolabeled androgen (e.g., [³H]-dihydrotestosterone)

  • Scintillation vials and cocktail

  • Assay buffer (e.g., Tris-HCl with protease inhibitors)

  • This compound and reference compounds (e.g., DHT)

Procedure:

  • Prepare a series of dilutions of this compound and the reference compound.

  • In a multi-well plate, combine the recombinant AR, the radiolabeled androgen at a fixed concentration, and varying concentrations of the test or reference compound.

  • Incubate the plate at 4°C for a sufficient time to reach binding equilibrium.

  • Separate the bound from unbound radioligand using a suitable method (e.g., filtration over glass fiber filters).

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Determine the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.[3][4]

PDK1 Kinase Activity Assay

Objective: To determine the inhibitory activity of this compound on PDK1.

Materials:

  • Recombinant human PDK1 enzyme

  • PDK1 substrate (e.g., a peptide derived from a known PDK1 substrate)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)

  • This compound and a reference PDK1 inhibitor (e.g., Dichloroacetate)

Procedure:

  • Prepare a series of dilutions of this compound and the reference inhibitor.

  • In a multi-well plate, add the PDK1 enzyme, the substrate, and the test or reference compound in the kinase assay buffer.

  • Initiate the kinase reaction by adding a fixed concentration of ATP.

  • Incubate the plate at 30°C for a predetermined time.

  • Stop the reaction (e.g., by adding EDTA).

  • Quantify the amount of phosphorylated substrate or the remaining ATP using the chosen detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of the PDK1 activity.[5][6]

Conclusion

This compound represents a molecule of significant interest at the crossroads of endocrinology and metabolic disease research. Its structural motifs point towards a dual therapeutic potential as both a Selective Androgen Receptor Modulator and a Pyruvate Dehydrogenase Kinase inhibitor. The experimental frameworks outlined in this guide provide a clear path for the systematic evaluation of this compound. Further investigation is warranted to validate these hypotheses and to fully elucidate the pharmacological profile of this compound, potentially paving the way for a novel therapeutic agent with applications in a range of diseases from muscle wasting to cancer.

References

N'-Hydroxy-2-methylpropanimidamide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – N'-hydroxy-2-methylpropanimidamide, also known as isobutanamidoxime, is emerging as a critical building block in organic synthesis, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of its synthesis, characterization, and application as a precursor, with a focus on its role in the construction of bioactive heterocyclic compounds for researchers, scientists, and drug development professionals.

Core Properties and Synthesis

This compound is a stable, crystalline solid at room temperature. Its key structural feature, the amidoxime functional group, renders it a versatile precursor for the synthesis of various five-membered heterocycles.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₁₀N₂O[1]
Molecular Weight 102.14 g/mol [1]
CAS Number 35613-84-4[2]
Appearance White crystalline solidGeneral knowledge
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in water, alcohols, and other polar organic solventsGeneral knowledge
Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions Isobutyronitrile Isobutyronitrile Product This compound Isobutyronitrile->Product 1. Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Product 2. Solvent Ethanol/Water Base Base (e.g., Na2CO3) Heat Reflux

Caption: General synthesis of this compound.

Materials:

  • Isobutyronitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

  • A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride and sodium carbonate in a mixture of ethanol and water.

  • Isobutyronitrile is added to the hydroxylamine solution.

  • The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white crystalline solid.

Quantitative Data: Yields for this reaction are typically high, often exceeding 80%, depending on the specific conditions and purity of the starting materials.

Spectroscopic Characterization: While experimental spectroscopic data for this compound is not readily available in published literature, the expected signals in ¹H and ¹³C NMR are predictable based on its structure.

Table 2: Predicted NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR ~1.1Doublet-CH(CH₃)₂
~2.5Septet-CH(CH₃)₂
~5.0Broad Singlet-NH₂
~8.5Singlet-OH
¹³C NMR ~20-CH(CH₃)₂
~35-CH(CH₃)₂
~160C=N

Application as a Precursor in Heterocyclic Synthesis

The primary utility of this compound in organic synthesis is as a precursor for the construction of 1,2,4-oxadiazole rings. This heterocycle is a common motif in medicinal chemistry due to its favorable physicochemical properties and ability to act as a bioisostere for amide and ester functional groups.

Synthesis of 3-Isopropyl-1,2,4-oxadiazoles

The reaction of this compound with an acylating agent, such as an acyl chloride, followed by cyclodehydration, is a standard method for the synthesis of 3-isopropyl-1,2,4-oxadiazoles.

Experimental Workflow:

G Start This compound Acylation O-Acylation Start->Acylation AcylChloride Acyl Chloride (R-COCl) AcylChloride->Acylation Intermediate O-Acyl Amidoxime Intermediate Acylation->Intermediate Cyclodehydration Cyclodehydration (Heat or Base) Intermediate->Cyclodehydration Product 3-Isopropyl-5-substituted-1,2,4-oxadiazole Cyclodehydration->Product

Caption: Synthesis of 1,2,4-oxadiazoles.

Experimental Protocol: Synthesis of a 3-Isopropyl-5-aryl-1,2,4-oxadiazole

This protocol is a representative example of the synthesis of a 1,2,4-oxadiazole from this compound.

Materials:

  • This compound

  • 4-Cyanobenzoyl chloride

  • Pyridine or another suitable base

  • A suitable solvent (e.g., Dichloromethane, THF)

Procedure:

  • This compound is dissolved in the chosen solvent and cooled in an ice bath.

  • The base (e.g., pyridine) is added to the solution.

  • A solution of the acyl chloride (e.g., 4-cyanobenzoyl chloride) in the same solvent is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature until the formation of the O-acyl amidoxime intermediate is complete.

  • The reaction mixture is then heated to reflux to induce cyclodehydration. Alternatively, a stronger base can be added at room temperature to facilitate the cyclization.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Table 3: Representative Reaction Data

Starting AmidoximeAcylating AgentProductYield (%)
This compound4-Cyanobenzoyl chloride4-(3-isopropyl-1,2,4-oxadiazol-5-yl)benzonitrile>70%

Role in Drug Development: Precursor to Selective Androgen Receptor Modulators (SARMs)

The 3-isopropyl-1,2,4-oxadiazole scaffold is a key structural feature in several investigational Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (masculinizing) effects. This tissue selectivity makes them promising candidates for the treatment of muscle wasting, osteoporosis, and certain types of cancer.

While specific signaling pathways for these molecules are complex and proprietary, the general mechanism of action for SARMs involves binding to the androgen receptor (AR). This binding event initiates a cascade of downstream signaling that leads to the desired anabolic effects in muscle and bone tissue, while having a lesser impact on reproductive tissues.

Logical Relationship in SARM Development:

G Precursor This compound Heterocycle 3-Isopropyl-1,2,4-oxadiazole Scaffold Precursor->Heterocycle Synthesis SARM SARM Candidate Heterocycle->SARM Elaboration AR Androgen Receptor (AR) Binding SARM->AR Signaling Tissue-Selective Anabolic Signaling AR->Signaling Therapeutic Therapeutic Effect (e.g., Muscle Growth) Signaling->Therapeutic

Caption: Role in SARM development.

The use of this compound as a readily available and versatile precursor significantly streamlines the synthesis of complex SARM candidates, facilitating the exploration of structure-activity relationships and the development of new and improved therapeutics.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its straightforward synthesis and utility in the construction of the medicinally important 1,2,4-oxadiazole ring system make it an essential tool for chemists in academia and industry. As research into new therapeutics, particularly in the area of SARMs, continues to expand, the importance of this fundamental building block is set to grow.

Disclaimer: This document is intended for informational purposes for a technical audience. All experimental procedures should be carried out by qualified professionals in a laboratory setting with appropriate safety precautions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N'-hydroxy-2-methylpropanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N'-hydroxy-2-methylpropanimidamide, a compound with potential therapeutic applications. The synthesis involves the reaction of isobutyronitrile with hydroxylamine. This protocol includes a step-by-step experimental procedure, a summary of the compound's properties in a structured table, and diagrams illustrating the synthesis workflow.

Compound Data

PropertyValueReference
IUPAC Name This compound
Common Name Isobutanamidoxime[1]
CAS Number 35613-84-4[1]
Molecular Formula C₄H₁₀N₂O
Molecular Weight 102.14 g/mol
Melting Point 60 °C[1]
Boiling Point 207.2 °C at 760 mmHg[1]
Solubility Chloroform, Methanol[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]
Reported Activity Antitumor activities against P388 leukemia[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principle of reacting a nitrile with hydroxylamine to form an amidoxime. A high yield of 98% has been reported for this specific conversion.

Materials:

  • Isobutyronitrile (2-methylpropanenitrile)

  • Hydroxylamine hydrochloride

  • Sodium carbonate (or another suitable base)

  • Ethanol (or another suitable protic solvent)

  • Distilled water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in a minimal amount of water. To this, add a solution of sodium carbonate in water to neutralize the hydrochloride and generate free hydroxylamine in situ.

  • Addition of Reactants: To the aqueous hydroxylamine solution, add ethanol followed by isobutyronitrile. The typical molar ratio of nitrile to hydroxylamine is 1:1.5 to ensure complete conversion of the nitrile.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent, typically around 80-90°C for ethanol/water mixtures) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize product recovery.

  • Washing: Combine the organic extracts and wash them sequentially with distilled water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound as a solid.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow reagents Isobutyronitrile & Hydroxylamine HCl & Base (e.g., Na2CO3) reaction Reaction in Ethanol/Water (Reflux) reagents->reaction 1. Mixing workup Solvent Removal (Rotary Evaporation) reaction->workup 2. Cooling extraction Liquid-Liquid Extraction (Ethyl Acetate) workup->extraction 3. Extraction purification Drying & Concentration extraction->purification 4. Washing product N'-hydroxy-2-methyl- propanimidamide purification->product 5. Isolation SignalingPathway compound N'-hydroxy-2-methyl- propanimidamide target Potential Cellular Target (e.g., NOS, Arginase) compound->target Inhibition pathway Disruption of Signaling Pathway (e.g., Nitric Oxide Signaling) target->pathway effect1 Cell Cycle Arrest pathway->effect1 effect2 Apoptosis pathway->effect2 outcome Inhibition of Tumor Growth effect1->outcome effect2->outcome

References

Synthesis of Isobutanamidoxime: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the laboratory synthesis of isobutanamidoxime, a versatile building block in medicinal chemistry and drug development. The synthesis is based on the well-established reaction of isobutyronitrile with hydroxylamine. This document outlines the detailed experimental procedure, characterization data, and a workflow diagram to ensure successful and reproducible synthesis for researchers, scientists, and professionals in the field of drug development.

Introduction

Isobutanamidoxime, also known as N'-hydroxyisobutyrimidamide, is a valuable intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The amidoxime functional group is a key pharmacophore in many biologically active molecules. The protocol detailed below describes a reliable method for the preparation of isobutanamidoxime from commercially available starting materials.

Reaction Scheme

The synthesis of isobutanamidoxime proceeds through the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of isobutyronitrile. The overall reaction is depicted below:

Experimental Protocol

Materials and Reagents:

  • Isobutyronitrile (Reagent Grade, ≥98%)

  • Hydroxylamine hydrochloride (ACS Reagent, ≥99%)

  • Sodium Carbonate (Anhydrous, ACS Reagent, ≥99.5%)

  • Ethanol (Absolute, 200 Proof)

  • Deionized Water

  • Dichloromethane (ACS Reagent, ≥99.5%)

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (Anhydrous)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer (¹H and ¹³C)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine isobutyronitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium carbonate (1.2 eq).

  • Solvent Addition: Add ethanol (50 mL) to the flask.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 78 °C). Maintain the reflux for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid salts and wash them with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

    • Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Remove the solvent from the filtrate by rotary evaporation to yield the crude isobutanamidoxime.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain a white crystalline solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesized isobutanamidoxime.

ParameterValue
Molecular Formula C₄H₁₀N₂O
Molecular Weight 102.14 g/mol
Appearance White crystalline solid
Melting Point 134-136 °C
Yield 75-85% (typical)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.21 (s, 1H, -OH), 4.85 (br s, 2H, -NH₂), 2.55 (sept, 1H, -CH), 1.18 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 157.2 (C=N), 31.8 (-CH), 19.5 (-CH₃)
IR (KBr, cm⁻¹) ν 3450-3300 (N-H, O-H stretching), 2970 (C-H stretching), 1665 (C=N stretching)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of isobutanamidoxime.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Isobutyronitrile, Hydroxylamine HCl, Na2CO3 in Ethanol reflux Reflux for 16 hours start->reflux cool Cool to Room Temperature reflux->cool filter_salts Filter Salts cool->filter_salts concentrate Concentrate Filtrate filter_salts->concentrate dissolve Dissolve in Dichloromethane concentrate->dissolve wash Wash with Water and Brine dissolve->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize product Isobutanamidoxime recrystallize->product

Caption: Workflow for the synthesis of isobutanamidoxime.

Reaction Mechanism Pathway

The diagram below outlines the logical steps of the reaction mechanism.

reaction_mechanism reagents Isobutyronitrile + Hydroxylamine nucleophilic_attack Nucleophilic attack of NH2OH on nitrile carbon reagents->nucleophilic_attack Step 1 intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate Step 2 proton_transfer Proton Transfer intermediate->proton_transfer Step 3 product Isobutanamidoxime proton_transfer->product Step 4

Caption: Simplified reaction mechanism for isobutanamidoxime synthesis.

Application Notes and Protocols: N'-hydroxy-2-methylpropanimidamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the medicinal chemistry applications of N'-hydroxy-2-methylpropanimidamide is limited in publicly accessible literature. The following application notes and protocols are based on the well-established properties of the amidoxime chemical class, to which this compound belongs. This document is intended to serve as a foundational guide for researchers initiating studies on this compound.

Introduction to this compound

This compound is a small organic molecule featuring an amidoxime functional group. The general structure of an amidoxime is characterized by the presence of a hydroxylamino group attached to an imine carbon. This functional group imparts a unique combination of chemical and biological properties that are of significant interest in medicinal chemistry.

Amidoximes are most notably recognized for their role as prodrugs for amidines and as potential nitric oxide (NO) donors . These properties form the basis of their diverse biological activities.

Potential Medicinal Chemistry Applications

The primary utility of this compound in medicinal chemistry is likely to be as a scaffold or a functional moiety that can be leveraged in several ways:

  • Prodrug for Amidines: Amidoximes are known to be bioreduced in vivo to their corresponding amidine analogues. Amidines are a versatile class of compounds with a wide range of biological activities, but they are often highly basic, leading to poor oral bioavailability and potential toxicity. The amidoxime serves as a more stable and bioavailable precursor that is converted to the active amidine in the body.

  • Nitric Oxide (NO) Donors: Certain amidoximes have the ability to release nitric oxide, a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response. This makes them attractive candidates for the development of drugs targeting cardiovascular and inflammatory diseases.

  • Enzyme Inhibition: The amidoxime functional group can act as a chelating agent for metal ions, suggesting its potential as an inhibitor of metalloenzymes. Furthermore, the corresponding amidine, formed after metabolic activation, may inhibit various enzymes, including proteases and kinases.

Quantitative Data Summary

As there is no specific quantitative data available for this compound, the following table summarizes the broad range of biological activities reported for the amidoxime class of compounds, which can serve as a guide for initial screening efforts.

Biological Activity of AmidoximesPotential Therapeutic Area
AntitubercularInfectious Diseases
AntibacterialInfectious Diseases
AntineoplasticOncology
AntihypertensiveCardiovascular Diseases
Anti-inflammatoryInflammatory Diseases
AntiviralInfectious Diseases
FungicidalInfectious Diseases

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and initial biological evaluation of this compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 2-methylpropanenitrile.

Materials:

  • 2-methylpropanenitrile (isobutyronitrile)

  • Hydroxylamine hydrochloride

  • Sodium carbonate or Sodium bicarbonate

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq.) and sodium carbonate (1.5 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add 2-methylpropanenitrile (1.0 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Extract the remaining aqueous solution with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: In Vitro Assessment of Nitric Oxide (NO) Release

Objective: To determine if this compound can release nitric oxide in a physiological buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent Kit

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to various final concentrations in PBS (pH 7.4).

  • Prepare a series of sodium nitrite standards in PBS (e.g., 0-100 µM).

  • In a 96-well plate, add your compound solutions and nitrite standards.

  • Incubate the plate at 37°C for a predetermined time course (e.g., 1, 2, 4, 8 hours).

  • At each time point, add the Griess reagents to the wells according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

  • Allow the color to develop for 15-30 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (a stable metabolite of NO) released from your compound by comparing the absorbance values to the sodium nitrite standard curve.

Visualizations

G Figure 1: Role of Amidoxime as a Prodrug Prodrug This compound (Inactive Prodrug) Metabolism In Vivo Reduction (e.g., by Cytochrome P450) Prodrug->Metabolism Metabolic Activation ActiveDrug 2-methylpropanimidamide (Active Amidine) Metabolism->ActiveDrug

Caption: Metabolic conversion of this compound to its active amidine form.

G Figure 2: Synthetic Workflow StartingMaterials 2-methylpropanenitrile + Hydroxylamine Reaction Reaction under Reflux StartingMaterials->Reaction Workup Extraction & Workup Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct This compound Purification->FinalProduct

Application Notes and Protocols for N'-hydroxy-2-methylpropanimidamide in P388 Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data on the effects of N'-hydroxy-2-methylpropanimidamide on P388 leukemia cell lines is not publicly available. The following application notes and protocols are provided as a comprehensive and generalized framework for researchers and drug development professionals to investigate the potential anti-leukemic properties of this compound. The data presented herein is illustrative and should be replaced with experimentally derived results.

Introduction

This compound is a small molecule of interest for potential therapeutic applications. This document outlines a series of protocols to evaluate its efficacy and mechanism of action in the P388 murine leukemia cell line, a widely used model for screening anti-cancer agents. The described experiments will enable the determination of the compound's cytotoxic effects, its influence on apoptosis (programmed cell death), and its impact on cell cycle progression.

Data Presentation (Illustrative)

The following tables represent hypothetical data that could be generated from the experiments detailed in this document.

Table 1: Cytotoxicity of this compound on P388 Cells

Compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
192.5 ± 5.1
578.3 ± 6.3
1051.2 ± 4.8
2524.7 ± 3.9
508.1 ± 2.5
IC50 (µM) 10.5

Table 2: Apoptosis Induction in P388 Cells by this compound (24-hour treatment)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control3.1 ± 0.81.5 ± 0.495.4 ± 1.1
This compound (10 µM)25.8 ± 3.28.7 ± 1.565.5 ± 4.3
This compound (25 µM)42.1 ± 4.515.2 ± 2.142.7 ± 5.8

Table 3: Cell Cycle Analysis of P388 Cells Treated with this compound (24-hour treatment)

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control45.2 ± 3.138.9 ± 2.815.9 ± 1.9
This compound (10 µM)68.5 ± 4.220.1 ± 2.511.4 ± 1.7

Experimental Protocols

P388 Cell Culture and Maintenance
  • Cell Line: P388 (murine leukemia)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: P388 cells grow in suspension. Monitor cell density and subculture every 2-3 days to maintain a density between 1x10^5 and 1x10^6 cells/mL. To passage, aspirate the cell suspension, centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium at the desired seeding density.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed P388 cells in a 96-well plate at a density of 1x10^4 cells/well in 100 µL of culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic (typically <0.5%).

  • Treatment: After 24 hours of incubation to allow cell attachment and recovery, add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed P388 cells in a 6-well plate at a density of 5x10^5 cells/well and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the Apoptosis Assay protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptotic Proteins
  • Protein Extraction: Treat cells as described for the apoptosis assay. After treatment, harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.[2]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][2]

Caspase-3 Activity Assay
  • Lysate Preparation: Prepare cell lysates from treated and control P388 cells as per the assay kit manufacturer's instructions.

  • Assay Procedure: This colorimetric assay is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after its cleavage from the labeled substrate DEVD-pNA by caspase-3.[3]

    • Add cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (DEVD-pNA).

    • Incubate at 37°C for 1-2 hours.[4]

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.[3]

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Visualization

experimental_workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_mechanism Mechanism of Action Studies P388 P388 Cell Culture Viability Cell Viability Assay (MTT) P388->Viability Compound This compound Stock Preparation Compound->Viability IC50 Determine IC50 Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Treat at IC50 CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Treat at IC50 WesternBlot Western Blotting (Bcl-2, Bax, Caspase-3) IC50->WesternBlot Treat at IC50 CaspaseAssay Caspase-3 Activity IC50->CaspaseAssay Treat at IC50

Caption: Experimental workflow for evaluating this compound in P388 cells.

apoptosis_pathway Compound N'-hydroxy-2-methyl- propanimidamide Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax CytoC Cytochrome c Mitochondrion->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway induced by the compound.

References

Application Notes and Protocols for Bioassays of N'-hydroxy-2-methylpropanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial biological evaluation of the novel compound N'-hydroxy-2-methylpropanimidamide. In the absence of published data on its specific biological activities, a tiered approach to bioassays is recommended. This involves initial broad screening to identify potential cellular effects, followed by more specific assays to elucidate the mechanism of action. The following protocols for a cell viability assay and a targeted enzyme inhibition assay are foundational experiments in early-stage drug discovery.

Illustrative Quantitative Data

The following tables present example data that could be generated from the described bioassays. This data is for illustrative purposes only and serves to demonstrate the presentation of results.

Table 1: Illustrative Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginAssay TypeIncubation Time (hours)IC50 (µM)
HeLaCervical CancerMTT4878.5
A549Lung CancerResazurin48125.2
MCF-7Breast CancerMTT48> 200
HepG2Liver CancerResazurin4895.3

Table 2: Illustrative Enzyme Inhibition Profile of this compound

Enzyme TargetEnzyme ClassAssay TypeSubstrateIC50 (µM)
Kinase ASerine/Threonine KinaseFluorescencePeptide A15.8
Kinase BTyrosine KinaseLuminescencePeptide B42.1
Hydrolase CEsteraseColorimetricp-Nitrophenyl acetate> 100
Protease DCysteine ProteaseFRETPeptide C89.7

Experimental Protocols

Protocol 1: Cell Viability Assay Using MTT

This protocol details a method for assessing the cytotoxic or anti-proliferative effects of this compound on a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA.

    • Resuspend cells in complete medium and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell_Viability_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h for Attachment start->incubate1 prepare_compound Prepare Serial Dilutions of This compound incubate1->prepare_compound treat_cells Treat Cells with Compound incubate1->treat_cells prepare_compound->treat_cells incubate2 Incubate for 48h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read_plate Read Absorbance at 570 nm dissolve->read_plate analyze Calculate % Viability and IC50 read_plate->analyze end End analyze->end

Figure 1: Workflow for the MTT-based cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a generic, fluorescence-based in vitro assay to determine if this compound can inhibit the activity of a specific kinase.

Materials:

  • This compound

  • Purified recombinant kinase

  • Fluorescently labeled kinase substrate (peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase inhibitor (positive control, e.g., Staurosporine)

  • DMSO

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a dilution series of the compound in assay buffer.

    • Prepare working solutions of the kinase, substrate, and ATP in assay buffer at 2x the final desired concentration.

  • Assay Setup:

    • In a 384-well plate, add 5 µL of the diluted this compound or controls (DMSO for negative control, Staurosporine for positive control) to the appropriate wells.

    • Add 5 µL of the 2x kinase solution to all wells except the no-enzyme control. Add 5 µL of assay buffer to the no-enzyme control wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a 2x substrate/ATP mixture in assay buffer.

    • Add 10 µL of the substrate/ATP mixture to all wells to start the reaction. The final volume in each well will be 20 µL.

    • Shake the plate gently for 30 seconds.

  • Reaction Incubation and Measurement:

    • Incubate the plate at 30°C for 60 minutes.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and the positive control (100% inhibition).

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.

Kinase_Assay_Workflow start Start: Add Compound Dilutions to 384-well Plate add_kinase Add Kinase Solution start->add_kinase pre_incubate Pre-incubate for 15 min add_kinase->pre_incubate start_reaction Add Substrate/ATP Mixture to Initiate Reaction pre_incubate->start_reaction incubate_reaction Incubate at 30°C for 60 min start_reaction->incubate_reaction read_fluorescence Measure Fluorescence incubate_reaction->read_fluorescence analyze Calculate % Inhibition and IC50 read_fluorescence->analyze end End analyze->end Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor This compound inhibitor->raf

Purification of N'-hydroxy-2-methylpropanimidamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of N'-hydroxy-2-methylpropanimidamide, a key intermediate in various synthetic pathways. The following sections outline strategies for achieving high purity of the target compound through common laboratory techniques.

Introduction

This compound is a small organic molecule with polar characteristics, making its purification from reaction mixtures a critical step to ensure the integrity of subsequent research and development activities. Common impurities may include unreacted starting materials such as isobutyronitrile and hydroxylamine, as well as side-products formed during synthesis. The choice of purification technique will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. This guide explores recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC) as primary methods for purification.

Potential Impurities in Synthesis

Understanding the potential impurities is crucial for developing an effective purification strategy. Based on common synthetic routes for amidoximes, the following impurities may be present in a crude sample of this compound:

  • Starting Materials: Unreacted isobutyronitrile and hydroxylamine.

  • Side Products: Amides formed from the reaction of the nitrile with hydroxylamine, where the oxygen atom of hydroxylamine acts as the nucleophile.

  • Solvent Residues: Residual solvents from the reaction and workup steps.

  • Metal Contaminants: If metal-containing bases are used in the synthesis, trace metals may be present.

Purification Techniques: A Comparative Overview

The selection of a suitable purification technique is paramount. Below is a summary of recommended methods with their expected efficiencies.

Purification TechniquePurity Achieved (Illustrative)Yield (Illustrative)ScaleNotes
Recrystallization 95-98%70-85%Milligram to MultigramEffective for removing impurities with different solubility profiles. Solvent selection is critical.
Column Chromatography >98%60-80%Milligram to GramGood for separating compounds with different polarities. Can be optimized for high resolution.
Preparative HPLC >99%50-70%Microgram to MilligramHigh-resolution technique for achieving very high purity, suitable for final polishing steps.

Experimental Protocols

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This compound has a reported melting point of 60 °C and is soluble in chloroform and methanol.

Protocol:

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethyl acetate/hexane) can also be effective.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, normal-phase chromatography with a polar stationary phase (e.g., silica gel) is suitable.

Protocol:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

    • Eluent System: Start with a non-polar solvent and gradually increase the polarity. A common eluent system for polar compounds is a mixture of ethyl acetate and hexane. For amidoximes, a mixture of ethyl acetate and hexanes (e.g., starting from 1:1) or methanol in dichloromethane (e.g., starting from 1-5% methanol) can be effective. Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition. For basic compounds like amidoximes, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing.[1]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, especially on a smaller scale, preparative reverse-phase HPLC is the method of choice. This technique separates compounds based on their hydrophobicity.

Protocol:

  • Column and Mobile Phase Selection:

    • Column: A C18 reverse-phase column is a good starting point for small molecules.

    • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is typically used. Adding a modifier like formic acid or trifluoroacetic acid (0.1%) can improve peak shape.

  • Method Development: Develop an analytical method first to determine the optimal gradient and conditions for separating the target compound from its impurities.

  • Sample Preparation: Dissolve the crude or partially purified product in the mobile phase. Ensure the sample is fully dissolved and filtered before injection to prevent column clogging.

  • Purification: Inject the sample onto the preparative HPLC system. Run the developed gradient method.

  • Fraction Collection: Collect the eluting peak corresponding to this compound.

  • Solvent Removal: Remove the mobile phase solvents, often by lyophilization (freeze-drying) if the compound is not volatile, to obtain the pure product.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical TechniqueInformation Provided
Thin Layer Chromatography (TLC) Quick assessment of purity and separation efficiency.
Melting Point A sharp melting point close to the literature value (60 °C) indicates high purity.
Nuclear Magnetic Resonance (NMR) Provides structural confirmation and can be used for quantitative purity assessment (qNMR).[2][3]
High-Performance Liquid Chromatography (HPLC) Accurate determination of purity by peak area percentage.
Mass Spectrometry (MS) Confirmation of the molecular weight of the purified compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If further purification is needed Purity_Analysis Purity Analysis (TLC, MP, NMR, HPLC, MS) Recrystallization->Purity_Analysis Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC For highest purity Column_Chromatography->Purity_Analysis Prep_HPLC->Purity_Analysis Pure_Product Pure Product (>99%) Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Chromatography_Principles cluster_Normal_Phase Normal-Phase Chromatography cluster_Reverse_Phase Reverse-Phase Chromatography NP_Stationary Stationary Phase Polar (e.g., Silica) NP_Mobile Mobile Phase Non-polar to moderately polar NP_Elution Polar compounds elute last RP_Stationary Stationary Phase Non-polar (e.g., C18) RP_Mobile Mobile Phase Polar (e.g., Water/Acetonitrile) RP_Elution Polar compounds elute first

Caption: Principles of Normal-Phase and Reverse-Phase Chromatography.

References

Application Notes and Protocols for the Analytical Characterization of N'-hydroxy-2-methylpropanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of proposed analytical methodologies for the characterization of N'-hydroxy-2-methylpropanimidamide. This compound has been identified as a degradation product of the free radical initiator 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), a compound frequently used in oxidative stress studies.[1][2][3][4] The accurate identification and quantification of such degradation products are crucial for understanding the complete reaction chemistry and potential impact on experimental systems. The following protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy are provided as a guideline for researchers.

Introduction

This compound is a small, polar molecule belonging to the class of amidoximes. Its primary significance in research stems from its identification as a product of the thermal degradation of AAPH in aqueous solutions. AAPH is widely employed to induce oxidative stress in biological and chemical systems. The formation of degradation products like this compound is an important consideration in these studies, as they may have their own biological or chemical activity. Therefore, robust analytical methods are required for the selective identification and quantification of this compound. This application note outlines a suite of analytical techniques and detailed protocols to facilitate the characterization of this compound.

Analytical Methods Overview

The characterization of this compound, a small and polar molecule, is best approached using a combination of chromatographic and spectroscopic techniques.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the recommended technique for the definitive identification and sensitive quantification of the analyte in complex matrices. Its high selectivity and sensitivity allow for detection at very low concentrations.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method for the quantification of the analyte. Due to the presence of the C=N-OH chromophore, UV detection is a viable, albeit less sensitive and selective, alternative to MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural elucidation of the synthesized or isolated compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a complementary technique for structural confirmation.

Experimental Protocols

Sample Preparation (from AAPH Degradation Studies)
  • Degradation: Prepare a solution of AAPH in an aqueous buffer (e.g., phosphate or HEPES buffer) at the desired pH.[1]

  • Incubation: Incubate the solution at a controlled temperature (e.g., 40°C) for a specified duration to allow for degradation.[1]

  • Sample Collection: Collect aliquots at various time points.

  • Filtration: For HPLC and LC-MS analysis, filter the samples through a 0.22 µm syringe filter to remove any particulates.

  • Dilution: Dilute the sample as necessary with the initial mobile phase to bring the analyte concentration within the calibration range.

LC-MS/MS Protocol

This protocol is proposed for the identification and quantification of this compound.

  • Chromatographic System: A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Sample Preparation: As described in section 3.1.

Table 1: Proposed LC-MS/MS Method Parameters

ParameterRecommended Setting
LC Column HILIC (e.g., ZIC-HILIC) or a polar-endcapped C18 column (100 x 2.1 mm, < 3 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 103.08 ( [M+H]⁺ )
Product Ion (Q3) To be determined empirically (e.g., by CID of the precursor ion)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C

Note: The precursor ion is based on the predicted m/z for the [M+H]⁺ adduct of this compound (C₄H₁₀N₂O). The product ion for MRM needs to be determined by infusing a standard of the compound and performing a product ion scan.

HPLC-UV Protocol
  • Chromatographic System: A standard HPLC system with a UV/Vis or Diode Array Detector.

Table 2: Proposed HPLC-UV Method Parameters

ParameterRecommended Setting
LC Column Aqueous C18 (e.g., Agilent ZORBAX SB-Aq) or a polar-endcapped C18 column (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Mode Isocratic or Gradient (e.g., 5% B for 10 minutes)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 215 nm
NMR Spectroscopy

For structural confirmation, a purified sample of this compound should be analyzed.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃).

  • ¹H NMR: Expected signals include a doublet for the two methyl groups, a septet for the methine proton, and exchangeable protons for the -NH₂ and -OH groups.

  • ¹³C NMR: Expected signals for the methyl carbons, the methine carbon, and the imine carbon.

FTIR Spectroscopy
  • Sample Preparation: As a thin film on a KBr plate or using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum from 4000 to 600 cm⁻¹.

Data Presentation

Quantitative data should be summarized for clarity and comparison. The following tables provide templates for expected results.

Table 3: Hypothetical HPLC-UV Calibration Data

Concentration (µg/mL)Peak Area (mAU*s)
115,200
576,100
10151,500
25378,000
50755,000
Linearity (r²) > 0.999
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

Table 4: Summary of Expected Spectroscopic Data

TechniqueSignalExpected PositionNotes
¹H NMR -CH(CH₃)₂~ 1.1 ppm (doublet)6H
-CH(CH₃)₂~ 2.5-3.0 ppm (septet)1H
-NH₂Broad, variable2H, exchangeable
-OHBroad, variable1H, exchangeable
¹³C NMR -CH(CH₃)₂~ 20 ppm
-CH(CH₃)₂~ 35 ppm
>C=N-~ 150-160 ppm
FTIR O-H stretch3200-3600 cm⁻¹ (broad)H-bonded hydroxyl
N-H stretch3100-3500 cm⁻¹Amine group
C=N stretch~1640-1690 cm⁻¹Imine functionality[5]
N-O stretch~930-965 cm⁻¹Oxime linkage

Visualizations

The following diagrams illustrate the relevant chemical pathway and a general experimental workflow.

AAPH_Degradation AAPH AAPH Radical 2 x Amidinyl Radical AAPH->Radical Δ (Heat) Peroxyl Peroxyl Radical Radical->Peroxyl Oxygen O₂ Oxygen->Peroxyl Alkoxyl Alkoxyl Radical Peroxyl->Alkoxyl R1OH N'-hydroxy-2-methyl- propanimidamide Alkoxyl->R1OH Rearrangement/ Termination

Caption: AAPH degradation pathway to this compound.

Experimental_Workflow cluster_prep Sample Preparation AAPH_sol AAPH in Aqueous Buffer Incubation Incubation (e.g., 40°C) AAPH_sol->Incubation Filtration Filtration (0.22 µm) Incubation->Filtration LCMS LC-MS/MS (Identification & Quantification) Filtration->LCMS HPLC HPLC-UV (Quantification) Filtration->HPLC NMR NMR (Structure Elucidation) FTIR FTIR (Functional Group ID) Purified_Sample Purified Sample Purified_Sample->NMR Purified_Sample->FTIR

Caption: General experimental workflow for characterization.

Conclusion

The analytical methods outlined in this document provide a robust framework for the characterization of this compound. The combination of LC-MS/MS for sensitive identification and quantification, alongside HPLC-UV for routine analysis, and spectroscopic techniques like NMR and FTIR for structural confirmation, will enable researchers to accurately study this important degradation product. The provided protocols and data templates are intended to serve as a starting point for method development and validation in your laboratory.

References

Application Notes and Protocols for the Development of N'-hydroxy-2-methylpropanimidamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, biological evaluation, and potential therapeutic applications of derivatives of N'-hydroxy-2-methylpropanimidamide. This class of compounds, belonging to the amidoxime family, holds significant promise in drug discovery due to their potential to modulate key biological targets.

Application Notes

This compound and its derivatives are recognized for their versatile pharmacological activities. As amidoximes, they can act as prodrugs, enhancing bioavailability, or directly interact with biological targets. Key areas of therapeutic interest include oncology and infectious diseases.

Anticancer Potential: Targeting Cellular Metabolism and Invasion

Derivatives of the core 2-hydroxy-2-methylpropanamide structure have demonstrated potential as inhibitors of key enzymes in cancer progression, such as Pyruvate Dehydrogenase Kinase (PDK) and Matrix Metalloproteinases (MMPs).

  • Pyruvate Dehydrogenase Kinase (PDK) Inhibition: In many cancer cells, PDK is upregulated, leading to a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect). This metabolic reprogramming supports rapid tumor growth. Inhibition of PDK by this compound derivatives can reverse this effect, reactivating mitochondrial respiration and potentially leading to cancer cell death. Anilide derivatives of a similar core structure, (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, have shown potent inhibition of PDHK. For instance, N-(2-Chloro-4-isobutylsulfamoylphenyl)-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide demonstrated an IC50 of 13 ± 1.5 nM in an enzymatic assay[1].

  • Matrix Metalloproteinase (MMP) Inhibition: MMPs are a family of enzymes that degrade the extracellular matrix, a process crucial for tumor invasion and metastasis. The hydroxamic acid moiety, structurally related to the N'-hydroxyimidamide group, is a known zinc-binding group present in many MMP inhibitors. Derivatives of this compound could chelate the active site zinc ion of MMPs, thereby inhibiting their activity and preventing cancer cell invasion. For example, certain N-hydroxybutanamide derivatives have shown inhibitory activity against MMP-2, MMP-9, and MMP-14 with IC50 values in the low micromolar range.

Antimicrobial Activity

Amidoxime-containing compounds have been investigated for their antimicrobial properties. They can be reduced in vivo to the corresponding amidines, which may exhibit antimicrobial activity. The evaluation of this compound derivatives against various bacterial and fungal strains is a promising area of research.

Quantitative Data Summary

The following tables summarize the biological activity of structurally related compounds, providing a rationale for the exploration of this compound derivatives.

Table 1: Inhibitory Activity of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid Anilide Derivatives against Pyruvate Dehydrogenase Kinase (PDHK) [1]

CompoundChemical ModificationPDHK IC50 (nM)
1 N-phenyl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide35,000 ± 1,400
10a N-(2-Chloro-4-isobutylsulfamoylphenyl)-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide13 ± 1.5

Table 2: Inhibitory Activity of N-Hydroxybutanamide Derivatives against Matrix Metalloproteinases (MMPs)

CompoundTarget MMPIC50 (µM)
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideMMP-21.0 - 1.5
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideMMP-91.0 - 1.5
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideMMP-141.0 - 1.5

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives from Nitriles

This protocol outlines a general method for the synthesis of this compound derivatives starting from the corresponding substituted 2-methylpropanenitriles. The reaction of a nitrile with hydroxylamine is a widely used and effective method for preparing amidoximes.[2]

Materials:

  • Substituted 2-methylpropanenitrile derivative

  • Hydroxylamine hydrochloride

  • Sodium carbonate or other suitable base

  • Ethanol or other suitable solvent

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup (if necessary for purification)

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-methylpropanenitrile (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) to the solution.

  • Stir the reaction mixture at 60-80°C for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the final product by spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of synthesized this compound derivatives against a target enzyme (e.g., PDK or MMPs). This is a standard operating procedure that can be adapted based on the specific enzyme and substrate.[3][4]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Synthesized inhibitor compounds (dissolved in a suitable solvent like DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • Positive control inhibitor (if available)

Procedure:

  • Prepare a series of dilutions of the inhibitor compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <1%) in all wells.

  • In a 96-well microplate, add the assay buffer, the diluted inhibitor solutions, and the enzyme solution. Include wells for a negative control (no inhibitor) and a blank (no enzyme).

  • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of microorganisms.[5][6]

Materials:

  • Synthesized inhibitor compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control antibiotic/antifungal agent

  • Negative control (no compound)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well microplate.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (a known antimicrobial agent) and a negative control (inoculum without any compound). Also include a sterility control (broth only).

  • Incubate the microplate at the appropriate temperature (e.g., 37°C for most bacteria) and for a specified time (e.g., 18-24 hours).

  • After incubation, visually inspect the wells for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Experimental and Logical Workflows

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Start Starting Materials (Substituted Nitriles) Synthesis Chemical Synthesis (Amidoxime Formation) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Assays (Enzyme Inhibition, Antimicrobial) Characterization->InVitro HitID Hit Identification (Active Compounds) InVitro->HitID SAR Structure-Activity Relationship (SAR) HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt ADMET ADMET Profiling InVivo In Vivo Studies (Animal Models) ADMET->InVivo LeadOpt->Synthesis LeadOpt->ADMET Tox Toxicology Studies InVivo->Tox Candidate Drug Candidate Tox->Candidate PDK_Signaling cluster_glycolysis Glycolysis cluster_pdc Pyruvate Dehydrogenase Complex (PDC) cluster_tca TCA Cycle & Oxidative Phosphorylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC PDC PDC (Active) PDC_inactive PDC-P (Inactive) PDC->PDC_inactive PDK PDC_inactive->PDC PDP TCA TCA Cycle AcetylCoA->TCA OxPhos Oxidative Phosphorylation TCA->OxPhos PDK_inhibitor N'-hydroxy-2-methyl- propanimidamide Derivative PDK PDK PDK_inhibitor->PDK Warburg Warburg Effect (Cancer Metabolism) MMP_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_cellular_effects Cellular Effects ECM ECM Proteins (Collagen, etc.) DegradedECM Degraded ECM ECM->DegradedECM MMP Proliferation Cell Proliferation DegradedECM->Proliferation Migration Cell Migration DegradedECM->Migration Invasion Cell Invasion DegradedECM->Invasion Angiogenesis Angiogenesis DegradedECM->Angiogenesis MMP MMP (Active) MMP_inhibitor N'-hydroxy-2-methyl- propanimidamide Derivative MMP_inhibitor->MMP TumorGrowth Tumor Growth & Metastasis

References

Application Notes and Protocols: Synthesis of 1,2,4-Oxadiazoles using N'-hydroxy-2-methylpropanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery, valued for its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and other pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles utilizing N'-hydroxy-2-methylpropanimidamide as a key starting material. This amidoxime serves as the precursor to the 3-isopropyl substituent on the resulting oxadiazole ring.

Synthetic Strategies

The primary and most versatile method for the synthesis of 1,2,4-oxadiazoles from this compound involves a two-step process:

  • O-acylation: The this compound is first acylated on the hydroxylamine oxygen by reacting with a carboxylic acid derivative, such as an acyl chloride or a carboxylic acid activated with a coupling agent. This forms an O-acylamidoxime intermediate.

  • Cyclodehydration: The O-acylamidoxime intermediate is then subjected to cyclization with concomitant loss of a water molecule to form the aromatic 1,2,4-oxadiazole ring. This step can be promoted by heat or by using various reagents under milder conditions.

Several variations of this general approach have been developed to improve yields, shorten reaction times, and simplify purification, including one-pot syntheses and microwave-assisted methods.

Experimental Protocols

The following protocols are representative examples of how this compound can be used to synthesize 3-isopropyl-5-substituted-1,2,4-oxadiazoles.

Protocol 1: Two-Step Synthesis via Acyl Chloride

This protocol involves the initial formation of the O-acylamidoxime followed by a separate cyclization step.

Step A: Synthesis of O-acyl-N'-hydroxy-2-methylpropanimidamide

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (TEA) or pyridine (1.1 eq), to the solution.

  • Slowly add the desired acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime, which can be used in the next step without further purification or purified by column chromatography.

Step B: Cyclodehydration to 3-isopropyl-5-substituted-1,2,4-oxadiazole

  • Dissolve the crude O-acylamidoxime from Step A in a suitable solvent such as toluene or xylene.

  • Heat the solution to reflux (typically 110-140 °C) and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-isopropyl-5-substituted-1,2,4-oxadiazole.

Protocol 2: One-Pot Synthesis using a Coupling Agent and Base

This protocol offers a more streamlined approach by performing the acylation and cyclization in a single reaction vessel.

  • To a solution of a carboxylic acid (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activating agent like 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the final 3-isopropyl-5-substituted-1,2,4-oxadiazole.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the synthesis of 3-isopropyl-5-aryl-1,2,4-oxadiazoles based on the described protocols.

Acylating AgentCoupling/Cyclization ConditionsSolventTemperature (°C)Time (h)Yield (%)
Aroyl ChlorideTwo-step: Pyridine, then Toluene refluxDCM/TolueneRT then 1102-4, then 4-1260-85
Aromatic Carboxylic AcidOne-pot: EDC, HOBt, DIPEADMF1001255-75
Aliphatic Carboxylic AcidOne-pot: T3P, PyridineAcetonitrile80850-70
Carboxylic Acid AnhydrideOne-pot: RefluxToluene110665-80

Yields are approximate and may vary depending on the specific substrate and reaction scale.

Visualizations

Experimental Workflow: Two-Step Synthesis

Two_Step_Synthesis cluster_step1 Step 1: O-Acylation cluster_step2 Step 2: Cyclodehydration start1 This compound + Acyl Chloride react1 React in DCM with Pyridine 0°C to RT start1->react1 workup1 Aqueous Workup react1->workup1 product1 Crude O-acylamidoxime workup1->product1 start2 Crude O-acylamidoxime product1->start2 react2 Reflux in Toluene start2->react2 workup2 Purification (Column Chromatography) react2->workup2 product2 3-isopropyl-5-substituted- 1,2,4-oxadiazole workup2->product2

Caption: Workflow for the two-step synthesis of 3-isopropyl-1,2,4-oxadiazoles.

Signaling Pathway Context: Oxadiazoles in Drug Discovery

1,2,4-oxadiazole derivatives are often investigated as inhibitors of various enzymes or as ligands for receptors in cellular signaling pathways relevant to disease. For example, they have been explored as inhibitors of kinases, proteases, and enzymes involved in inflammatory pathways. The isopropyl group derived from this compound can provide beneficial hydrophobic interactions within the binding site of a target protein.

Signaling_Pathway ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Inflammation) transcription_factor->cellular_response oxadiazole 3-isopropyl-1,2,4-oxadiazole (Kinase Inhibitor) oxadiazole->kinase_cascade Inhibition

Caption: Example of a signaling pathway targeted by 1,2,4-oxadiazole derivatives.

Conclusion

This compound is a valuable and readily accessible building block for the synthesis of 3-isopropyl-substituted 1,2,4-oxadiazoles. The protocols outlined provide robust and versatile methods for obtaining these important heterocyclic compounds. The choice of a one-pot versus a two-step procedure will depend on the specific substrates, desired purity, and scalability of the synthesis. These application notes serve as a guide for researchers in the synthesis and exploration of novel oxadiazole-based compounds for potential therapeutic applications.

Application Notes and Protocols for Assessing the Antitumor Activity of Isobutanamidoxime

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobutanamidoxime is a chemical compound with potential therapeutic applications. These application notes provide a comprehensive suite of protocols to systematically evaluate its antitumor activity, from initial in vitro screening to in vivo efficacy studies. The methodologies detailed herein are designed to provide a robust framework for determining the cytotoxic and cytostatic effects of Isobutanamidoxime, elucidating its potential mechanism of action, and assessing its therapeutic potential in a preclinical setting.

In Vitro Antitumor Activity Assessment

The initial evaluation of Isobutanamidoxime's antitumor potential is conducted using in vitro cell-based assays.[1][2] These assays are crucial for determining the compound's cytotoxicity against various cancer cell lines and for gaining preliminary insights into its mechanism of action.[3][4]

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Isobutanamidoxime in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Isobutanamidoxime that inhibits 50% of cell growth).

Data Presentation:

Cell LineIsobutanamidoxime IC50 (µM)Positive Control IC50 (µM)
MCF-7 (Breast)[Enter Value][Enter Value]
A549 (Lung)[Enter Value][Enter Value]
HCT116 (Colon)[Enter Value][Enter Value]
PANC-1 (Pancreatic)[Enter Value][Enter Value]
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with Isobutanamidoxime at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control[Enter Value][Enter Value][Enter Value][Enter Value]
Isobutanamidoxime (24h)[Enter Value][Enter Value][Enter Value][Enter Value]
Isobutanamidoxime (48h)[Enter Value][Enter Value][Enter Value][Enter Value]
Isobutanamidoxime (72h)[Enter Value][Enter Value][Enter Value][Enter Value]
Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with Isobutanamidoxime at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control[Enter Value][Enter Value][Enter Value]
Isobutanamidoxime (24h)[Enter Value][Enter Value][Enter Value]
Isobutanamidoxime (48h)[Enter Value][Enter Value][Enter Value]

In Vitro Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanistic Studies Cell Line Panel Cell Line Panel MTT Assay MTT Assay Cell Line Panel->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Select sensitive cell lines Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Western Blot Western Blot IC50 Determination->Western Blot

Caption: Workflow for in vitro assessment of Isobutanamidoxime.

Potential Mechanism of Action: Hypothetical Signaling Pathways

As the precise mechanism of Isobutanamidoxime is unknown, we propose investigating its effect on key signaling pathways commonly dysregulated in cancer.

Hypothetical PI3K/AKT/mTOR Signaling Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Isobutanamidoxime Isobutanamidoxime Isobutanamidoxime->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

Hypothetical MAPK/ERK Signaling Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Isobutanamidoxime Isobutanamidoxime Isobutanamidoxime->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK pathway.

In Vivo Antitumor Activity Assessment

The in vivo efficacy of Isobutanamidoxime can be evaluated using a human tumor xenograft model in immunocompromised mice.[5][6] This is a critical step in preclinical drug development.[7]

Human Tumor Xenograft Model

Protocol:

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., a cell line sensitive to Isobutanamidoxime in vitro) into the right flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).

    • Group 1 (Control): Administer vehicle control (e.g., saline or DMSO solution) via the chosen route (e.g., oral gavage, intraperitoneal injection).

    • Group 2 (Isobutanamidoxime): Administer Isobutanamidoxime at a predetermined dose and schedule.

    • Group 3 (Positive Control): Administer a standard-of-care chemotherapeutic agent.[8]

  • Treatment Duration: Treat the animals for a specified period (e.g., 21-28 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tissues can be collected for further analysis (e.g., histology, western blot).

Data Presentation:

Treatment GroupAverage Initial Tumor Volume (mm³)Average Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Average Final Tumor Weight (g)
Vehicle Control[Enter Value][Enter Value]N/A[Enter Value]
Isobutanamidoxime (Dose 1)[Enter Value][Enter Value][Enter Value][Enter Value]
Isobutanamidoxime (Dose 2)[Enter Value][Enter Value][Enter Value][Enter Value]
Positive Control[Enter Value][Enter Value][Enter Value][Enter Value]

In Vivo Experimental Workflow

G Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Tumor volume ~100-150 mm³ Treatment Treatment Randomization->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Regular monitoring Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis End of study

Caption: Workflow for in vivo assessment in a xenograft model.

Conclusion and Future Directions

This document provides a detailed framework for the preclinical evaluation of Isobutanamidoxime's antitumor activity. The results from these studies will be instrumental in determining its potential as a novel anticancer agent. Positive outcomes from the in vivo studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as more detailed mechanistic studies to identify its direct molecular targets.

References

Troubleshooting & Optimization

Technical Support Center: N'-hydroxy-2-methylpropanimidamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of N'-hydroxy-2-methylpropanimidamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the reaction of 2-methylpropanenitrile with hydroxylamine.[1][2] This method, often referred to as amidoxime synthesis, is widely applicable for converting nitriles to their corresponding N'-hydroxyimidamides (amidoximes).

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are 2-methylpropanenitrile and a source of hydroxylamine. Hydroxylamine is commonly used in the form of its hydrochloride salt (NH₂OH·HCl), which requires a base to liberate the free hydroxylamine.[1] Alternatively, an aqueous solution of hydroxylamine can be used directly.[1] Common bases include sodium carbonate or triethylamine, and the reaction is typically carried out in an alcohol solvent such as methanol or ethanol.[1]

Q3: What is the primary side product to watch out for during the synthesis?

A3: The main potential side product is the corresponding amide, 2-methylpropanamide.[3][4] This can occur through the hydrolysis of the nitrile or the rearrangement of an intermediate. The formation of the amide can be influenced by the reaction conditions, particularly the presence of water and the nature of the substituents on the nitrile.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By spotting the reaction mixture alongside the starting nitrile, you can observe the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the this compound product.

Q5: What are the typical reaction conditions?

A5: The reaction is often carried out by heating the mixture of the nitrile, hydroxylamine (and base, if using the hydrochloride salt), and solvent.[1] Temperatures can range from room temperature to the reflux temperature of the solvent, with reaction times varying from a few hours to 48 hours, depending on the reactivity of the nitrile.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Ineffective liberation of free hydroxylamine. 3. Decomposition of starting material or product. 4. Suboptimal reaction temperature.1. Increase reaction time and continue monitoring by TLC/GC. 2. Ensure the base is added in sufficient quantity (at least stoichiometric to hydroxylamine hydrochloride) and is suitable for the reaction. Consider using aqueous hydroxylamine to bypass this step.[1] 3. Check the stability of your starting nitrile under the reaction conditions. If the product is unstable, consider milder conditions. 4. Optimize the reaction temperature. While heating often accelerates the reaction, excessive heat can lead to decomposition. Try running the reaction at a lower temperature for a longer duration.
Significant Amide Side Product Formation 1. Presence of excess water leading to nitrile hydrolysis. 2. Reaction mechanism favoring amide formation under the chosen conditions.[3][4]1. Use anhydrous solvents and reagents if possible. 2. The use of ionic liquids as solvents has been shown to suppress amide formation and improve selectivity for the amidoxime.[3] 3. Modify the workup procedure to facilitate separation. The amidoxime is more basic than the amide and may be separated by careful extraction at different pH values.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with starting material or side products during chromatography. 3. Product is an oil and difficult to crystallize.1. After reaction completion, remove the solvent under reduced pressure. The product may precipitate or can be extracted into a different solvent. 2. Optimize your chromatography conditions. Try a different solvent system (e.g., a more polar eluent) or a different stationary phase. 3. If the product is an oil, try to form a salt (e.g., with HCl) which may be crystalline and easier to handle.
Inconsistent Reaction Yields 1. Variability in the quality of reagents. 2. Inconsistent reaction setup and conditions.1. Use reagents from a reliable source and ensure they are not degraded. Hydroxylamine solutions can degrade over time. 2. Maintain consistent control over reaction parameters such as temperature, stirring rate, and atmosphere (e.g., under an inert atmosphere if reagents are air-sensitive).

Experimental Protocols

Protocol 1: Synthesis of this compound using Hydroxylamine Hydrochloride

This protocol outlines a standard procedure for the synthesis of this compound from 2-methylpropanenitrile and hydroxylamine hydrochloride.

Materials:

  • 2-methylpropanenitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylpropanenitrile (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium carbonate (1.5 equivalents).

  • Add anhydrous ethanol to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and wash the solid with a small amount of ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation

The following table presents hypothetical yield data based on variations in reaction conditions to illustrate potential optimization outcomes.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1Sodium CarbonateEthanol782465
2TriethylamineEthanol782462
3Sodium CarbonateMethanol652470
4Sodium CarbonateEthanol504855
5Aqueous NH₂OHEthanol781275

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine 2-methylpropanenitrile, hydroxylamine hydrochloride, and sodium carbonate in ethanol start->reagents reflux Heat to reflux (78°C) for 12-24 hours reagents->reflux monitor Monitor reaction by TLC/GC reflux->monitor workup Cool, filter, and concentrate monitor->workup Reaction complete extraction Dissolve in ethyl acetate, wash with water and brine workup->extraction drying Dry organic layer with MgSO4 extraction->drying purification Purify by column chromatography drying->purification product This compound purification->product troubleshooting_logic start Low Yield? check_time Increase reaction time? start->check_time Yes amide_issue Amide side product? start->amide_issue No check_base Check base stoichiometry? check_time->check_base No Improvement end Improved Yield check_time->end Improved check_temp Optimize temperature? check_base->check_temp No Improvement check_base->end Improved optimize_purification Optimize purification check_temp->optimize_purification No Improvement check_temp->end Improved use_anhydrous Use anhydrous conditions amide_issue->use_anhydrous Yes amide_issue->optimize_purification No use_ionic_liquid Consider ionic liquid solvent use_anhydrous->use_ionic_liquid use_ionic_liquid->optimize_purification

References

common issues in Isobutanamidoxime synthesis and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobutanamidoxime.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of isobutanamidoxime from isobutyronitrile and hydroxylamine.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields are a common issue in isobutanamidoxime synthesis. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary.

  • Suboptimal Temperature: The reaction temperature might be too low for an efficient conversion.

    • Solution: Gradually increase the reaction temperature. However, be cautious as excessively high temperatures can lead to byproduct formation.

  • Improper Stoichiometry: An incorrect ratio of reactants can limit the yield.

    • Solution: Ensure accurate measurement of both isobutyronitrile and hydroxylamine hydrochloride. Using a slight excess of hydroxylamine may improve the yield.

  • Ineffective Base: The base used to liberate free hydroxylamine from its hydrochloride salt may not be strong enough or used in an insufficient amount.

    • Solution: Use a suitable base, such as sodium carbonate or triethylamine, in at least a stoichiometric amount relative to hydroxylamine hydrochloride.

  • Moisture Contamination: The presence of water can hydrolyze the nitrile starting material or affect the reactivity of hydroxylamine.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1][2]

  • Losses during Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.[1][3]

    • Solution: Optimize the workup procedure. Ensure complete extraction of the product from the aqueous layer. Minimize the number of transfer steps.[1]

Q2: I am observing a significant amount of an unknown byproduct in my reaction mixture. What could it be and how can I minimize its formation?

The most common byproduct in the synthesis of amidoximes from nitriles is the corresponding amide (isobutyramide in this case).

Cause of Amide Byproduct Formation:

The formation of the amide is often attributed to the partial hydrolysis of the nitrile starting material or the degradation of the amidoxime product under certain reaction conditions.

Solutions to Minimize Amide Formation:

  • Control Reaction Temperature: Avoid excessively high reaction temperatures, as this can promote the formation of the amide byproduct.

  • Optimize Reaction Time: Prolonged reaction times can sometimes lead to the degradation of the desired amidoxime to the amide. Monitor the reaction and stop it once the starting material is consumed.

  • Choice of Solvent: The solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used, but in some cases, aprotic solvents might reduce amide formation.

  • pH Control: Maintaining a slightly basic to neutral pH during the reaction can help suppress the hydrolysis of the nitrile.

Q3: The purification of isobutanamidoxime is proving to be difficult. What are the recommended purification methods?

Purification of amidoximes can be challenging due to their polarity and potential for decomposition.

Recommended Purification Strategies:

  • Crystallization: This is the most common and effective method for purifying isobutanamidoxime.

    • Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization of polar compounds include ethanol, methanol, water, or mixtures thereof.

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. Seeding with a small crystal of pure product can aid in crystallization.[4][5]

  • Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography can be employed.

    • Stationary Phase: Silica gel is a common choice for the stationary phase.

    • Mobile Phase: A polar eluent system, such as a mixture of ethyl acetate and hexane or dichloromethane and methanol, is typically required. The polarity of the eluent should be optimized to achieve good separation between the product and impurities.

Experimental Protocols

General Synthesis of Isobutanamidoxime:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol).

  • Base Addition: Add a base (e.g., sodium carbonate or triethylamine) to the solution to generate free hydroxylamine.

  • Nitrile Addition: Add isobutyronitrile to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification: Purify the crude isobutanamidoxime by recrystallization from a suitable solvent system.

Note: The optimal reaction time, temperature, and solvent should be determined experimentally for the specific synthesis of isobutanamidoxime.

Data Presentation

As specific quantitative data for the synthesis of isobutanamidoxime was not found in the search results, a generalized table illustrating the potential impact of reaction parameters on yield and purity is provided below for guidance. Researchers should generate their own data through systematic experimentation.

ParameterVariationExpected Impact on YieldExpected Impact on Purity
Temperature Low -> HighIncrease (up to a point)Decrease (due to byproduct formation)
Reaction Time Short -> LongIncrease (up to completion)May decrease (due to degradation)
Base Weak -> StrongIncreaseGenerally minimal direct impact
Solvent Polarity Low -> HighVariableVariable

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of isobutanamidoxime.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Isobutyronitrile & Hydroxylamine HCl Mixing Combine Reactants, Base, and Solvent Reactants->Mixing Base Base (e.g., Na2CO3) Base->Mixing Solvent Anhydrous Solvent (e.g., Ethanol) Solvent->Mixing Heating Heat to Reflux Mixing->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Filtration Filter Inorganic Salts Cooling->Filtration Extraction Solvent Extraction Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product Pure Isobutanamidoxime Purification->Product

Caption: A generalized experimental workflow for the synthesis of isobutanamidoxime.

Troubleshooting_Logic Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Byproducts Byproduct Formation? IncompleteReaction->Byproducts No IncreaseTimeTemp Increase Reaction Time or Temperature IncompleteReaction->IncreaseTimeTemp Yes OptimizeBase Optimize Base/ Stoichiometry IncompleteReaction->OptimizeBase Yes PurificationIssue Purification Issues? Byproducts->PurificationIssue No ControlTempTime Control Temperature and Reaction Time Byproducts->ControlTempTime Yes ChangeSolvent Change Solvent Byproducts->ChangeSolvent Yes Recrystallize Optimize Recrystallization Solvent PurificationIssue->Recrystallize Yes ColumnChrom Perform Column Chromatography PurificationIssue->ColumnChrom Yes Success Improved Yield/ Purity IncreaseTimeTemp->Success OptimizeBase->Success ControlTempTime->Success ChangeSolvent->Success Recrystallize->Success ColumnChrom->Success

Caption: A logical flowchart for troubleshooting common issues in isobutanamidoxime synthesis.

References

N'-hydroxy-2-methylpropanimidamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N'-hydroxy-2-methylpropanimidamide. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere , such as nitrogen or argon.[1] It is crucial to keep the container tightly closed and in a well-ventilated area.[2]

Q2: What are the primary physical and chemical properties of this compound?

Key properties are summarized in the table below.

PropertyValue
Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
Appearance White to off-white solid
Melting Point 60 - 61 °C
Boiling Point 207.2 °C at 760 mmHg
Solubility Soluble in Chloroform, Methanol

Source:[1][2]

Q3: What are the main safety hazards associated with this compound?

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. A significant hazard is the risk of explosion if heated under confinement .[2] Standard personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn during handling. All work should be conducted in a well-ventilated area or a fume hood.[2]

Q4: How should I prepare solutions of this compound?

Given its solubility, this compound can be dissolved in solvents like chloroform and methanol.[1] For aqueous solutions, it is advisable to use deoxygenated buffers, as amidoxime compounds can be sensitive to oxidation. Prepare solutions fresh for each experiment to minimize degradation.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

IssuePossible CauseRecommended Action
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C under an inert atmosphere. 2. Use Fresh Stock: If the stock is old or has been handled frequently, consider using a fresh, unopened vial. 3. Prepare Solutions Freshly: Avoid using solutions prepared and stored for extended periods.
Discoloration of the solid compound (e.g., yellowing). Potential degradation or contamination. This may be due to exposure to air, light, or impurities.1. Check for Contamination: Ensure that all labware and solvents used are clean and of high purity. 2. Minimize Exposure: Protect the compound from prolonged exposure to light and air during weighing and solution preparation. 3. Purity Analysis: If discoloration is significant, consider re-analyzing the purity of the compound using a suitable analytical method (e.g., HPLC, NMR).
Precipitation of the compound from a solution. The concentration of the compound exceeds its solubility in the chosen solvent at the experimental temperature.1. Check Solubility Limits: Review the solubility of the compound in the specific solvent system. 2. Gentle Warming: Gently warm the solution to aid dissolution, but avoid excessive heat. 3. Use a Co-solvent: If appropriate for the experiment, consider adding a co-solvent to increase solubility.
Unexpected side reactions or byproducts in experiments. Amidoxime compounds can undergo free-radical polymerization, especially when exposed to heat or light.1. Control Temperature: Maintain controlled and recommended temperatures throughout the experiment. 2. Protect from Light: Use amber vials or cover glassware with aluminum foil to protect the compound and its solutions from light. 3. Use of Inhibitors: For reactions sensitive to radicals, consider the addition of a suitable radical inhibitor if it does not interfere with the desired reaction.

Stability Data

While detailed quantitative stability data for this compound under various conditions is not extensively available in public literature, the following table outlines the expected stability based on the general properties of amidoxime compounds. Note: This information is for guidance and should be confirmed by experimental studies for specific applications.

ConditionExpected StabilityRecommendations
Temperature Unstable at elevated temperatures. Risk of thermal degradation and potential for explosive decomposition under confinement.[2]Store at 2-8°C. Avoid heating unless necessary for a specific protocol, and do so with caution in an open or vented system.
pH Stability is pH-dependent. Hydrolysis can occur at acidic or basic pH.For aqueous solutions, use buffered systems and determine the optimal pH range for your specific application through stability studies.
Light Potentially sensitive to UV and visible light, which can initiate free-radical reactions.Store the solid compound and solutions in light-resistant containers (e.g., amber vials) or protect them from light.
Oxidation Susceptible to oxidation due to the presence of the hydroxylamine group.Store under an inert atmosphere. Use deoxygenated solvents for solution preparation when possible.

Experimental Protocols

Protocol 1: General Procedure for Solution Preparation

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a well-ventilated fume hood, weigh the desired amount of the solid into a clean, dry vial.

  • Add the appropriate solvent (e.g., methanol, chloroform, or a buffered aqueous solution) to the desired final concentration.

  • If necessary, gently vortex or sonicate the mixture until the solid is completely dissolved.

  • If the solution is for long-term use (not recommended), flush the headspace of the container with an inert gas before sealing.

  • Store the solution under the recommended conditions (2-8°C, protected from light).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_ts Troubleshooting start Start: Retrieve Compound (Stored at 2-8°C under Inert Gas) weigh Weigh Compound (In Fume Hood) start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve storage Store Solution (2-8°C, Protected from Light) dissolve->storage If not for immediate use experiment Conduct Experiment (Controlled Temperature & Light) dissolve->experiment For immediate use storage->experiment analysis Analyze Results experiment->analysis check_results Results as Expected? analysis->check_results troubleshoot Consult Troubleshooting Guide check_results->troubleshoot No end End check_results->end Yes troubleshoot->start Re-evaluate Preparation

Caption: Workflow for handling this compound.

Logical_Relationship cluster_compound Compound Properties cluster_factors Influencing Factors cluster_risks Potential Risks cluster_mitigation Mitigation Strategies compound This compound (Amidoxime) degradation Chemical Degradation compound->degradation polymerization Free-Radical Polymerization compound->polymerization heat Heat heat->degradation heat->polymerization explosion Explosion Hazard (under confinement) heat->explosion light Light light->polymerization oxygen Oxygen oxygen->degradation non_inert Non-Inert Atmosphere non_inert->degradation storage Proper Storage (2-8°C, Inert Gas) storage->compound handling Correct Handling (Fume Hood, PPE) handling->compound light_protection Protection from Light light_protection->compound

Caption: Factors influencing the stability of this compound.

References

troubleshooting N'-hydroxy-2-methylpropanimidamide solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-hydroxy-2-methylpropanimidamide. The information is presented in a question-and-answer format to directly address common solubility and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

A summary of the key physicochemical properties is provided in the table below. Understanding these properties is crucial for troubleshooting solubility issues.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H10N2O[Generic Supplier Data]
Molecular Weight 102.14 g/mol [Generic Supplier Data]
Appearance Off-White Solid[Generic Supplier Data]
Melting Point 60 °C[Generic Supplier Data]
Boiling Point 146 °C[Generic Supplier Data]
Density 1.09 g/cm³[Generic Supplier Data]
Predicted logP -0.1 to 0.4[Computational Prediction]
Predicted Water Solubility High[Computational Prediction]
Known Solvents Chloroform, Methanol[Generic Supplier Data]

Q2: In which common laboratory solvents is this compound soluble?

Direct experimental data indicates solubility in chloroform and methanol. While quantitative data is limited, based on its predicted logP and the solubility of the structurally similar compound isobutyramide, it is expected to have good solubility in polar organic solvents and aqueous solutions.

Table 2: Estimated Solubility of this compound in Common Laboratory Solvents

SolventPredicted SolubilityExperimental Data for Isobutyramide (analog)
Water HighSoluble
Ethanol HighSoluble
Methanol HighSoluble
DMSO HighSoluble
Chloroform ModerateSoluble

Q3: What is the likely biological role of this compound in experiments?

The N'-hydroxyimidamide (amidoxime) functional group is a well-known nitric oxide (NO) donor. Therefore, it is highly probable that this compound is used in cell-based assays to study the effects of nitric oxide on various biological processes.

Troubleshooting Guides

Issue 1: The compound is not dissolving in my chosen solvent.

  • Initial Steps:

    • Verify Solvent Polarity: this compound is a polar molecule. Ensure you are using a polar solvent such as DMSO, ethanol, methanol, or water.

    • Gentle Heating: Gently warm the solution to 37-50°C. For a solid with a melting point of 60°C, this can significantly increase the rate of dissolution.

    • Sonication: Use a sonicator bath to break up any aggregates and enhance dissolution.

    • Vortexing: Vigorous vortexing can also aid in dissolving the compound.

  • Advanced Troubleshooting Workflow:

    G start Compound does not dissolve solvent Check solvent polarity (Use polar solvents like DMSO, Ethanol, Water) start->solvent heat Apply gentle heat (37-50°C) solvent->heat If still insoluble success Compound dissolved solvent->success If successful sonicate Use sonication heat->sonicate If still insoluble heat->success If successful vortex Vortex vigorously sonicate->vortex If still insoluble sonicate->success If successful cosolvent Add a co-solvent (e.g., small % of DMSO to aqueous buffer) vortex->cosolvent If still insoluble vortex->success If successful ph_adjust Adjust pH of aqueous solution cosolvent->ph_adjust If precipitation occurs on dilution cosolvent->success ph_adjust->success fail Consult further resources ph_adjust->fail If still insoluble

    Figure 1. Troubleshooting workflow for solubility issues.

Issue 2: The compound precipitates out of solution when I dilute my stock in aqueous buffer.

This is a common issue when diluting a stock solution made in a high-concentration organic solvent (like DMSO) into an aqueous buffer for cell culture experiments.

  • Reason: The compound may be highly soluble in the organic solvent but have lower solubility in the final aqueous solution. The sudden change in solvent polarity can cause it to precipitate.

  • Solutions:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.

    • Use of Co-solvents: Prepare the final working solution with a small percentage of a co-solvent like DMSO or ethanol (typically <1%). This can help maintain solubility without causing significant toxicity to cells.

    • pH Adjustment: The solubility of compounds with acidic or basic functional groups can be highly dependent on pH. Although the pKa of this compound is predicted to be high, adjusting the pH of your buffer might improve solubility. Experiment with a pH range that is compatible with your experimental system.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes or gently warm the solution to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell Culture Assays

This protocol assumes the use of the compound as a nitric oxide donor in a cell culture experiment.

  • Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm Media: Pre-warm the cell culture media to 37°C.

  • Serial Dilution (Recommended): a. Perform an initial dilution of the DMSO stock into a small volume of pre-warmed media. b. Perform subsequent dilutions from this intermediate solution to reach the final desired working concentration. This stepwise approach minimizes the risk of precipitation.

  • Final Concentration: The final concentration of DMSO in the cell culture media should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

  • Experimental Workflow for a Cell-Based Nitric Oxide Donor Assay:

    G start Start: Cell Seeding incubation Cell Incubation (24h) start->incubation prepare_working Prepare Working Solution of This compound incubation->prepare_working treat_cells Treat Cells with Working Solution incubation->treat_cells prepare_working->treat_cells incubation2 Incubate for Experimental Duration treat_cells->incubation2 endpoint Endpoint Assay (e.g., Griess Assay for Nitrite, Cell Viability) incubation2->endpoint data_analysis Data Analysis endpoint->data_analysis

    Figure 2. General workflow for a cell-based assay using a nitric oxide donor.

Signaling Pathway Context

As a nitric oxide (NO) donor, this compound would be expected to influence signaling pathways that are modulated by NO. The primary target of NO is soluble guanylate cyclase (sGC).

  • NO-sGC-cGMP Pathway:

    G compound This compound no Nitric Oxide (NO) compound->no releases sgc Soluble Guanylate Cyclase (sGC) no->sgc activates cgmp cGMP sgc->cgmp converts gtp GTP gtp->sgc pde Phosphodiesterases (PDEs) cgmp->pde degraded by pkg Protein Kinase G (PKG) cgmp->pkg activates amp 5'-GMP pde->amp downstream Downstream Cellular Effects (e.g., vasodilation, neurotransmission) pkg->downstream

    Figure 3. The canonical Nitric Oxide signaling pathway.

This guide is intended to provide a starting point for troubleshooting and experimental design. Specific experimental conditions may require further optimization.

Technical Support Center: Purification of N'-hydroxy-2-methylpropanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of N'-hydroxy-2-methylpropanimidamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield After Purification

Possible Cause Suggested Solution
Incomplete Reaction: The initial synthesis of this compound from 2-methylpropanenitrile and hydroxylamine may not have gone to completion.- Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider extending the reaction time or adjusting the temperature as per the reaction protocol. - Ensure the stoichiometry of the reactants is correct.
Product Loss During Extraction: The desired product may be lost in the aqueous phase during workup if the pH is not optimal.- Adjust the pH of the aqueous layer to be slightly basic (around pH 8-9) before extraction with an organic solvent to ensure the this compound is in its free base form and more soluble in the organic phase.
Co-precipitation with Impurities: The product may be lost during crystallization if it co-precipitates with impurities.- Try a different solvent or a mixture of solvents for recrystallization. Common solvents for amidoxime purification include ethyl acetate, hexane, and their mixtures.[1] - Consider a pre-purification step, such as column chromatography, to remove the bulk of the impurities before crystallization.
Degradation of the Product: this compound may be susceptible to degradation under certain conditions (e.g., prolonged exposure to acid or base, high temperatures).- Perform purification steps at lower temperatures where possible. - Avoid prolonged exposure to harsh pH conditions.

Problem 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Amide Byproduct Formation: A common impurity in the synthesis of amidoximes from nitriles is the corresponding amide (2-methylpropanamide).[2] This can be difficult to separate due to similar polarities.- Optimize the reaction conditions to minimize amide formation. This may involve using specific ionic liquids as solvents which have been shown to favor the formation of the amidoxime over the amide.[2] - Employ column chromatography with a carefully selected eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the amidoxime from the less polar amide.[1]
Unreacted Starting Materials: Residual 2-methylpropanenitrile or hydroxylamine may be present.- Ensure the reaction goes to completion. - Unreacted hydroxylamine, being polar, can often be removed by washing the organic extract with water. - Unreacted 2-methylpropanenitrile is volatile and may be removed under reduced pressure.
Other Side-Products: The reaction of nitriles with hydroxylamine can sometimes lead to other byproducts.- Characterize the impurities using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to understand their structure. - Once the impurity structure is known, a more targeted purification strategy can be devised (e.g., a specific extraction or crystallization procedure).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying amidoximes, including this compound, are recrystallization and column chromatography.[1] Recrystallization is effective for removing small amounts of impurities from a relatively pure product. Column chromatography is more suitable for separating the desired product from significant amounts of impurities, especially those with similar polarities, such as the corresponding amide byproduct.[1]

Q2: What is a typical solvent system for column chromatography of this compound?

Q3: How can I remove the amide impurity that forms during the synthesis?

A3: The amide impurity (2-methylpropanamide) is a common challenge. Here are a few strategies:

  • Reaction Optimization: Studies have shown that the choice of solvent can significantly influence the ratio of amidoxime to amide. Using certain ionic liquids instead of traditional alcohol solvents can suppress the formation of the amide byproduct.[2]

  • Chromatography: Careful column chromatography is often the most effective method. Since the amide is generally less polar than the corresponding amidoxime, it will elute first. A shallow gradient of a polar solvent in a non-polar solvent can enhance separation.

  • Crystallization: If the amide is present in small amounts, fractional crystallization might be successful. This involves carefully selecting a solvent system where the solubility of the amidoxime and the amide are sufficiently different at different temperatures.

Q4: Are there any known stability issues with this compound that I should be aware of during purification?

A4: While specific stability data for this compound is not available in the provided search results, amidoximes as a class can be sensitive to heat and extreme pH conditions. It is generally advisable to perform purification steps at or below room temperature and to avoid prolonged contact with strong acids or bases to prevent potential degradation.

Experimental Protocols

While a specific, detailed protocol for the purification of this compound was not found in the provided search results, a general procedure based on common practices for amidoxime purification is outlined below. Note: This is a generalized protocol and may require optimization for your specific experimental conditions.

General Protocol for Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent, such as dichloromethane or ethyl acetate. Add silica gel to this solution to create a slurry.

  • Column Packing: Pack a chromatography column with silica gel using a non-polar solvent like hexane as the eluent.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate, in increasing proportions (e.g., starting with 9:1 hexane:ethyl acetate and progressing to 1:1 or even 100% ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Primary Purification Purity Check (TLC/HPLC) Purity Check (TLC/HPLC) Column Chromatography->Purity Check (TLC/HPLC) Monitor Fractions Pure Product Pure Product Column Chromatography->Pure Product Combine Pure Fractions Recrystallization Recrystallization Recrystallization->Pure Product Final Product Purity Check (TLC/HPLC)->Recrystallization If necessary

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Start Impure Product Impure Product Start->Impure Product Low Yield Low Yield Start->Low Yield Optimize Reaction Optimize Reaction Impure Product->Optimize Reaction Side Products Chromatography Chromatography Impure Product->Chromatography Amide Impurity Low Yield->Optimize Reaction Incomplete Reaction Adjust Extraction pH Adjust Extraction pH Low Yield->Adjust Extraction pH Extraction Loss Check for Degradation Check for Degradation Low Yield->Check for Degradation Product Instability End End Optimize Reaction->End Adjust Extraction pH->End Chromatography->End Check for Degradation->End

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: N'-hydroxy-2-methylpropanimidamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N'-hydroxy-2-methylpropanimidamide. Our goal is to help you overcome common challenges and avoid the formation of byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily from the reaction of isobutyronitrile with hydroxylamine.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.- Increase reaction time or temperature. Monitor reaction progress using TLC or GC. - Ensure stoichiometric amounts of hydroxylamine are used. An excess may be required. - Check the quality of the hydroxylamine hydrochloride and the base used.
Decomposition of the product.- Avoid excessively high temperatures or prolonged reaction times. - Work-up the reaction mixture promptly after completion.
Presence of a Significant Amount of Amide Byproduct (Isobutyramide) Reaction with the oxygen atom of hydroxylamine.[1]- Use a protic solvent like ethanol or methanol, which can favor the desired N-nucleophilic attack. - Maintain a moderate reaction temperature (e.g., 60-80°C) as higher temperatures may promote amide formation.[1]
Reaction conditions favoring amide formation.- An alternative, though less common, route involves the conversion of the nitrile to a thioamide, which is then reacted with hydroxylamine to yield the pure amidoxime.
Oily Product Instead of a Crystalline Solid Presence of impurities, including the amide byproduct and unreacted starting materials.- Purify the crude product by recrystallization. A suitable solvent system might be a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane). - Perform a column chromatography purification step prior to crystallization if the product is highly impure.
Metal Ion Contamination in the Final Product Use of metal-containing bases (e.g., sodium hydroxide, potassium carbonate) to neutralize hydroxylamine hydrochloride.- If metal-free product is critical, consider using a non-metallic base like triethylamine or diisopropylethylamine. - Purify the final product by recrystallization to remove inorganic salts.
Reaction Stalls or Does Not Proceed Inactive reagents.- Use fresh hydroxylamine hydrochloride and ensure the base is not old or hydrated. - Ensure the isobutyronitrile is of high purity.
Insufficient mixing.- Ensure vigorous stirring throughout the reaction, especially if it is a heterogeneous mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the nucleophilic addition of hydroxylamine to isobutyronitrile.[1] This is typically achieved by reacting isobutyronitrile with hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine.

Q2: What is the primary byproduct I should be concerned about?

The main byproduct is typically isobutyramide, formed from the alternative nucleophilic attack of the oxygen atom of hydroxylamine on the nitrile carbon.[1]

Q3: How can I minimize the formation of the isobutyramide byproduct?

Controlling the reaction conditions is key. Using a protic solvent and maintaining a moderate temperature can favor the formation of the desired this compound.

Q4: What is a suitable method for purifying the crude product?

Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial and may require some experimentation. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent and then slowly add a non-polar solvent until turbidity is observed, followed by slow cooling.

Q5: How can I confirm the identity and purity of my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the structure of the synthesized compound. Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline. Optimization of reaction time, temperature, and stoichiometry may be necessary.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.2 equivalents) in ethanol.

  • Base Addition: To this solution, add a base such as sodium carbonate or triethylamine (1.2 equivalents) and stir the mixture for 15-30 minutes at room temperature to generate free hydroxylamine.

  • Nitrile Addition: Add isobutyronitrile (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (around 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane or ethyl acetate/hexane).

Data Presentation

The following table provides representative data on how reaction conditions can influence the yield and purity of this compound. These values are illustrative and may vary based on specific experimental execution.

Entry Solvent Base Temperature (°C) Time (h) Yield (%) Product:Byproduct Ratio (Amidoxime:Amide)
1EthanolNa₂CO₃78127590:10
2MethanolNa₂CO₃65167092:8
3THFTriethylamine66246085:15
4WaterNaHCO₃8086588:12

Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway Isobutyronitrile Isobutyronitrile Intermediate N-hydroxy-2-methylpropanimidic acid intermediate Isobutyronitrile->Intermediate N-attack Oxygen_Attack_Intermediate O-adduct intermediate Isobutyronitrile->Oxygen_Attack_Intermediate O-attack Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate Hydroxylamine->Oxygen_Attack_Intermediate Product This compound Intermediate->Product Tautomerization Byproduct Isobutyramide Oxygen_Attack_Intermediate->Byproduct Rearrangement

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Mix Isobutyronitrile, Hydroxylamine HCl, Base Heating Heat and Stir Reactants->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Filtration Filter Inorganic Salts Cooling->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallize Crude Product Evaporation->Recrystallization Drying Dry Pure Product Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product Characterize

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Extend_Reaction Increase Time/Temp Check_Completion->Extend_Reaction No Check_Purity Analyze Crude Purity (TLC/GC) Check_Completion->Check_Purity Yes Extend_Reaction->Start High_Byproduct High Amide Byproduct? Check_Purity->High_Byproduct Change_Conditions Modify Solvent/Temp High_Byproduct->Change_Conditions Yes Purify Recrystallize or Chromatograph High_Byproduct->Purify No Change_Conditions->Start Success Pure Product Purify->Success

Caption: A logical approach to troubleshooting common synthesis issues.

References

Technical Support Center: Production of N'-hydroxy-2-methylpropanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scaling up of N'-hydroxy-2-methylpropanimidamide production. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common method is the reaction of isobutyronitrile with hydroxylamine. For scalable and safer production, a method adapted from the synthesis of similar hydroxy-containing amidoximes is recommended, which involves reacting isobutyronitrile with an aqueous solution of hydroxylamine at a controlled temperature without excessive heating. This approach minimizes the risk of exothermic runaway reactions and can provide high yields.[1]

Q2: What are the typical yields and purity I can expect?

A2: With an optimized protocol, yields of 83-90% can be achieved.[1] Purity is highly dependent on the purification method. Recrystallization or trituration can yield high purity product, often greater than 95%. Column chromatography can be used for even higher purity if required, but it is less ideal for large-scale production due to solvent consumption and potential for product loss.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the isobutyronitrile spot and the appearance of the more polar product spot (which will have a lower Rf value) indicate the progression of the reaction. Staining with potassium permanganate can help visualize the spots.

Q4: What are the critical safety precautions to consider when scaling up this synthesis?

A4: When scaling up, it is crucial to manage the exothermic nature of the reaction between the nitrile and hydroxylamine.[1] Key safety precautions include:

  • Temperature Control: Maintain a low reaction temperature, especially during the addition of hydroxylamine. Use an ice bath and monitor the internal temperature closely.[1]

  • Slow Addition: Add the hydroxylamine solution dropwise to control the reaction rate and heat generation.[1]

  • Adequate Ventilation: Work in a well-ventilated fume hood as isobutyronitrile is flammable and toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • Runaway Reaction Plan: Have a plan in place to quickly cool the reaction in case of a thermal runaway.[2][3]

Q5: How should I store this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a scalable and safe procedure for a similar compound.[1]

Materials:

  • Isobutyronitrile

  • 50 wt% aqueous solution of hydroxylamine

  • Acetone

  • Deionized water

  • Ice bath

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

Procedure:

  • Set up a round-bottom flask in an ice bath with magnetic stirring.

  • Add isobutyronitrile to the flask.

  • Slowly add a 50 wt% aqueous solution of hydroxylamine (1.0 to 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature of the reaction mixture is maintained below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 18-24 hours.

  • Monitor the reaction to completion by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess water and any unreacted isobutyronitrile.

  • To the resulting residue, add cold acetone and stir vigorously. The product should precipitate as a white solid. This process is known as trituration.[1]

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold acetone.

  • Dry the product under vacuum to obtain this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol, or a mixture of ethanol and water).

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

ParameterRecommended ValueExpected Outcome
Reactant Ratio 1 : 1.0-1.2 (Isobutyronitrile : Hydroxylamine)Higher yields with a slight excess of hydroxylamine.[4]
Temperature 0-10 °C during addition, then room temperatureImproved safety by controlling exotherm.[1]
Reaction Time 18-24 hoursAllows for complete conversion at a lower temperature.
Purification Trituration with acetone or RecrystallizationYields of 83-90% with high purity.[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₁₀N₂O
Molecular Weight 102.14 g/mol
Appearance White crystalline solid
Melting Point ~60 °C
Boiling Point 207.2 °C at 760 mmHg
Solubility Soluble in water, ethanol, methanol.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation - Insufficient reaction time or temperature.- Degradation of hydroxylamine.- Allow the reaction to stir for a longer period at room temperature.- Use a fresh stock of hydroxylamine solution.
Low Yield - Incomplete reaction.- Product loss during workup or purification.- Ensure complete consumption of the starting nitrile by TLC.- Minimize the amount of solvent used for washing during filtration. When recrystallizing, ensure the solution is fully saturated before cooling.
Formation of Oily Product Instead of Solid - Presence of impurities.- Incomplete removal of solvent.- Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification.- If trituration fails, purify by column chromatography.- Ensure the product is thoroughly dried under vacuum.
Reaction Becomes Uncontrollably Exothermic - Too rapid addition of hydroxylamine.- Insufficient cooling.- Immediately cool the reaction vessel with a more efficient cooling bath (e.g., ice-salt bath).- If necessary, add a small amount of cold solvent to dilute the reaction mixture.- In future attempts, add the hydroxylamine more slowly and ensure adequate cooling capacity.[1]
Formation of Side Products (e.g., Amide) - Reaction with water at elevated temperatures.- Avoid heating the reaction mixture, as this can promote hydrolysis of the nitrile to the corresponding amide.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Isobutyronitrile in Flask C Reaction Mixture (0-10°C) A->C Slow Addition B 50% aq. Hydroxylamine B->C D Stir at RT (18-24h) C->D Warm to RT E Rotary Evaporation D->E Reaction Complete F Trituration with Acetone E->F G Vacuum Filtration F->G H Drying G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_product Product Isobutyronitrile Isobutyronitrile (CH3)2CHCN Product This compound (CH3)2CHC(=NOH)NH2 Isobutyronitrile->Product + Hydroxylamine Hydroxylamine NH2OH Hydroxylamine->Product

Caption: Reaction of isobutyronitrile with hydroxylamine to form the product.

References

refining analytical methods for Isobutanamidoxime detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of Isobutanamidoxime.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Isobutanamidoxime using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Troubleshooting

Question: Why am I observing poor peak shape (tailing or fronting) for my Isobutanamidoxime peak?

Answer:

Poor peak shape is a common issue when analyzing polar compounds like Isobutanamidoxime. Here are the primary causes and solutions:

  • Secondary Interactions: Residual silanol groups on the stationary phase can interact with the polar functional groups of Isobutanamidoxime, leading to peak tailing.

    • Solution: Use an end-capped column to minimize silanol interactions.[1] Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also suppress the ionization of silanol groups.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause. Consider using a column with a higher loading capacity if sample dilution is not feasible.[1]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2] If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Contamination or Voids: Accumulation of contaminants on the column frit or the formation of a void in the packing material can lead to distorted peaks.[1]

    • Solution: Use a guard column to protect the analytical column from contaminants.[3] If a void is suspected, reversing and flushing the column may help, but replacement is often necessary.[1]

Question: My retention time for Isobutanamidoxime is not reproducible. What could be the cause?

Answer:

Retention time variability can stem from several factors related to the HPLC system and mobile phase preparation.

  • Mobile Phase Composition: In reversed-phase chromatography, small changes in the organic solvent percentage can significantly impact retention time.

    • Solution: Ensure accurate and consistent mobile phase preparation. Use a calibrated graduated cylinder or weigh the solvents for better precision. Premixing the mobile phase in a single container can also improve consistency.

  • Pump and Gradient System: Issues with the pump's check valves or the gradient proportioning valves can lead to inconsistent mobile phase delivery.

    • Solution: Regularly purge the pump to remove air bubbles. If the problem persists, inspect and clean or replace the check valves.

  • Column Temperature: Fluctuations in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and uniform temperature throughout the analysis.

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes.

GC-MS Troubleshooting

Question: I am not detecting a peak for Isobutanamidoxime, or the peak intensity is very low.

Answer:

Due to its polarity and potential for thermal degradation, Isobutanamidoxime can be challenging to analyze by GC-MS without derivatization.

  • Analyte Volatility: Isobutanamidoxime may not be volatile enough to be efficiently transferred through the GC column at typical operating temperatures.

    • Solution: Chemical derivatization is often necessary to increase the volatility of polar analytes.[4][5] Silylation is a common technique where active hydrogens on the molecule are replaced with a nonpolar group.

  • Thermal Degradation: The high temperatures of the GC inlet and column can cause the degradation of thermally labile compounds.

    • Solution: Derivatization can also improve the thermal stability of the analyte.[5] Additionally, optimizing the inlet temperature to the lowest possible value that still allows for efficient vaporization can help minimize degradation.

  • Adsorption in the GC System: Active sites in the GC inlet liner or on the column can adsorb polar analytes, leading to poor peak shape and low response.

    • Solution: Use a deactivated inlet liner and a column specifically designed for the analysis of polar compounds. Derivatization also helps to reduce active site interactions.

Question: After derivatization, I see multiple peaks for my analyte. Why is this happening?

Answer:

The presence of multiple peaks after derivatization can be due to incomplete reactions or the formation of different derivative species.

  • Incomplete Derivatization: If the derivatization reaction does not go to completion, you will see a peak for the underivatized analyte in addition to the derivatized peak.

    • Solution: Optimize the derivatization reaction conditions, including the reagent concentration, reaction time, and temperature, to ensure complete derivatization.

  • Formation of Multiple Derivatives: Some derivatizing reagents can react with different functional groups on the analyte to form multiple products.

    • Solution: Carefully select a derivatizing reagent that is specific for the target functional groups on Isobutanamidoxime. Reviewing the literature for derivatization of similar compounds can provide guidance.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for HPLC analysis of Isobutanamidoxime?

A1: For a polar compound like Isobutanamidoxime, a reversed-phase HPLC method with a C18 column is a good starting point. Due to its polarity, a mobile phase with a high aqueous content will likely be required. Consider using a polar-endcapped C18 column or a column with an embedded polar group for better retention and peak shape. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is recommended.

Q2: Is derivatization always necessary for GC-MS analysis of Isobutanamidoxime?

A2: While it may be possible to detect underivatized Isobutanamidoxime under certain conditions, derivatization is highly recommended to improve its volatility, thermal stability, and chromatographic performance.[4] This will lead to better sensitivity, improved peak shape, and more reliable quantification.

Q3: How can I improve the sensitivity of my analysis?

A3: For HPLC-UV, ensure the detection wavelength is set to the absorbance maximum of Isobutanamidoxime. For mass spectrometry detection (both LC-MS and GC-MS), optimizing the ionization source parameters (e.g., electrospray voltage, gas flows) and using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can significantly enhance sensitivity.

Q4: What are the key stability considerations for Isobutanamidoxime samples?

A4: Amidoxime compounds can be susceptible to hydrolysis, especially under acidic or basic conditions. It is recommended to prepare samples in a neutral or slightly acidic buffer and store them at low temperatures (e.g., 4°C) for short-term storage or frozen for long-term storage to minimize degradation.

Quantitative Data Summary

The following tables provide typical performance characteristics for the analytical methods described. Note that these are representative values and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: GC-MS (with Derivatization) Method Performance

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Isobutanamidoxime
  • Chromatographic System: HPLC with UV detector.

  • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size (polar-endcapped recommended).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV scan (typically in the range of 210-240 nm for similar compounds).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95% A, 5% B) to a final concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis of Isobutanamidoxime (with Silylation)
  • Sample Preparation (Derivatization): a. Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst). c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Isobutanamidoxime Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Column C18 Column Separation Inject->Column Detect UV Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Chromatogram->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Experimental workflow for HPLC analysis of Isobutanamidoxime.

Troubleshooting_Peak_Shape cluster_tailing Tailing Causes cluster_fronting Fronting Cause cluster_solutions_tailing Solutions for Tailing cluster_solutions_fronting Solution for Fronting Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Start->Fronting Secondary_Interactions Secondary Interactions Tailing->Secondary_Interactions Yes Mismatched_Solvent Mismatched Injection Solvent Tailing->Mismatched_Solvent Yes Column_Contamination Column Contamination Tailing->Column_Contamination Yes Column_Overload Column Overload Fronting->Column_Overload Yes Sol_Endcap Use End-capped Column Secondary_Interactions->Sol_Endcap Sol_pH Lower Mobile Phase pH Secondary_Interactions->Sol_pH Sol_Solvent Dissolve Sample in Mobile Phase Mismatched_Solvent->Sol_Solvent Sol_Guard Use Guard Column Column_Contamination->Sol_Guard Sol_Dilute Dilute Sample Column_Overload->Sol_Dilute

Caption: Troubleshooting logic for poor peak shape in HPLC analysis.

References

Technical Support Center: Enhancing the Biological Activity of N'-hydroxy-2-methylpropanimidamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate their work on enhancing the biological activity of N'-hydroxy-2-methylpropanimidamide analogs.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, purification, and biological evaluation of this compound analogs.

Synthesis & Purification

Question: My synthesis of this compound analogs is resulting in low yields and significant side products. What are the common pitfalls?

Answer: Low yields and the formation of impurities are common challenges in the synthesis of hydroxamic acid derivatives. Here are some potential causes and solutions:

  • Side Reactions: The hydroxylamine moiety is a strong nucleophile and can participate in unwanted side reactions. Ensure that your reaction conditions (e.g., temperature, pH) are optimized to favor the desired amide bond formation. The use of protecting groups for the hydroxylamine may be necessary in some synthetic routes.

  • Reagent Purity: The purity of starting materials, especially the hydroxylamine and the carboxylic acid or its activated form, is critical. Impurities can lead to a cascade of side reactions. Always use freshly purified reagents and anhydrous solvents.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.

Question: I am facing difficulties in purifying my this compound analogs using column chromatography. The compound either streaks on the column or co-elutes with impurities. What can I do?

Answer: The polar nature of the N'-hydroxy group can lead to challenging purifications.[1] Consider the following strategies:

  • Column Packing and Preparation: Ensure your chromatography columns are packed properly to avoid channeling.[2]

  • Solvent System Optimization: A systematic optimization of the mobile phase is crucial. Start with a non-polar solvent system and gradually increase the polarity. The addition of a small amount of an acid (e.g., acetic acid or formic acid) or a base (e.g., triethylamine) to the mobile phase can improve peak shape by suppressing the ionization of your compound.

  • Alternative Chromatography Techniques: If standard silica gel chromatography fails, consider alternative techniques such as:

    • Reverse-Phase Chromatography: This is often effective for polar compounds.

    • Hydrophobic Interaction Chromatography (HIC): This technique can be advantageous due to its high adsorption capacity and mild elution conditions.[1]

    • Mixed-Mode Chromatography: This approach can offer unique selectivity for challenging separations.[3]

Biological Assays

Question: My this compound analog shows poor solubility in aqueous buffers and cell culture media, leading to inconsistent results in my biological assays. How can I improve its solubility?

Answer: Poor aqueous solubility is a frequent issue with organic small molecules. Here are some approaches to address this:

  • Co-solvents: Use of a small percentage of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is a common practice. However, be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity.

  • Formulation Strategies: Explore the use of solubilizing agents or drug delivery systems. Depending on the specific analog, cyclodextrins or lipid-based formulations might enhance solubility.

  • Salt Forms: If your analog has a basic or acidic moiety, converting it to a salt form can significantly improve its aqueous solubility.

Question: I am observing unexpected cytotoxicity in my cell-based assays, even at low concentrations of my this compound analog. How can I troubleshoot this?

Answer: Unforeseen cytotoxicity can confound your experimental results. Consider these possibilities:

  • Compound Purity: Residual solvents or impurities from the synthesis and purification process can be toxic to cells. Ensure your compound is of high purity (>95%) and free of any residual contaminants.

  • Off-Target Effects: The analog might be hitting unintended biological targets, leading to toxicity. A broader profiling of the compound against a panel of kinases or receptors might reveal off-target activities.

  • Assay Conditions: The observed toxicity might be an artifact of the assay conditions. For instance, the compound might be unstable in the cell culture medium, leading to the formation of toxic degradation products. Assess the stability of your compound under the assay conditions.

II. Quantitative Data Presentation

The following tables summarize the biological activities of representative this compound analogs and related compounds. This data is intended to provide a comparative overview to guide structure-activity relationship (SAR) studies.

Table 1: Inhibitory Activity of Hydroxamic Acid-Based HDAC Inhibitors

Compound/AnalogTarget HDAC(s)IC50 (nM)Reference Cell LineCitation
Vorinostat (SAHA)Pan-HDAC30 - 63.5 (HDAC1)Various[4]
PracinostatClass I, II, IV-Hematologic Malignancies[5]
BelinostatPan-HDAC-Various[6]
PanobinostatPan-HDAC-Various[6]
[7]-Shogaol Derivative 5jHDAC1 (predicted)51,000HeLa, HCT116, MCF-7[8]
[7]-Shogaol Derivative 5kHDAC2 (predicted)65,000HeLa[8]
Curcumin Derivative CU17HDACs84,000HeLa nuclear extract[9]

Table 2: Androgen Receptor (AR) Binding Affinity of Nonsteroidal Ligands

Compound/AnalogReceptor Binding Affinity (Ki or IC50)Assay TypeCitation
Bicalutamide Analog (R-isomer)HighCompetitive Binding[10]
Bicalutamide Analog (S-isomer)LowCompetitive Binding[10]
S-23High Agonist ActivityIn vitro and in vivo[11]
Andarine (S-4)HighIn vitro[11]

Table 3: Inhibitory Activity of PDK Inhibitors

| Compound/Analog | Target | Ki or IC50 | Assay Type | Citation | | :--- | :--- | :--- | :--- | | Dichloroacetate (DCA) | PDK | μM to mM range | Enzymatic | - | | UCN-01 | PDK1 (non-selective) | - | Enzymatic |[12] | | PS48 Analog | PDK1 (allosteric) | - | Enzymatic |[12] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound analogs.

Protocol 1: Histone Deacetylase (HDAC) Inhibitory Activity Assay

This protocol is adapted from commercially available HDAC inhibitor drug screening kits.

Materials:

  • HeLa nuclear extract (as a source of HDACs)

  • HDAC fluorometric substrate (e.g., containing an acetylated lysine side chain)

  • Assay Buffer

  • Lysine Developer

  • This compound analog (test compound)

  • Positive Control (e.g., Trichostatin A or Vorinostat)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with assay buffer to obtain a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Reaction: In a 96-well plate, add the following to each well:

    • HeLa nuclear extract

    • Assay Buffer

    • Test compound at various concentrations or positive control.

  • Substrate Addition: Add the HDAC fluorometric substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Add the lysine developer to each well to stop the enzymatic reaction.

  • Second Incubation: Incubate the plate at 37°C for an additional 30 minutes to allow for the development of the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the untreated control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Androgen Receptor (AR) Competitive Binding Assay

This protocol is a generalized procedure based on established methods for assessing AR binding.

Materials:

  • Rat ventral prostate cytosol (as a source of AR)

  • Radiolabeled androgen (e.g., [³H]mibolerone or [³H]R1881)

  • Unlabeled competitor (e.g., dihydrotestosterone - DHT)

  • This compound analog (test compound)

  • Assay Buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cytosol Preparation: Prepare rat ventral prostate cytosol according to standard laboratory procedures.

  • Compound Dilution: Prepare serial dilutions of the test compound and the unlabeled competitor (DHT) in the assay buffer.

  • Binding Reaction: In microcentrifuge tubes, combine:

    • Rat ventral prostate cytosol

    • Radiolabeled androgen at a fixed concentration (typically at or below its Kd).

    • Test compound at various concentrations or unlabeled competitor (for standard curve).

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the AR-ligand complexes. Incubate on ice with intermittent vortexing.

  • Washing: Centrifuge the tubes and wash the HAP pellet multiple times with cold assay buffer to remove unbound radioligand.

  • Elution and Scintillation Counting: Elute the bound radioligand from the HAP pellet using ethanol. Transfer the eluate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Generate a standard curve by plotting the percentage of specific binding against the concentration of the unlabeled competitor. Determine the IC50 value of the test compound from its dose-response curve. Calculate the relative binding affinity (RBA) or the inhibition constant (Ki) using appropriate equations.

IV. Mandatory Visualizations

This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathway Diagrams

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase Conversion DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binding AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation Five_alpha_reductase->DHT ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Expression Target Gene Expression ARE->Gene_Expression Transcription Analog N'-hydroxy-2-methyl- propanimidamide Analog Analog->AR Competitive Binding

Caption: Androgen Receptor signaling pathway and the inhibitory action of analogs.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus Histone Histone Protein Acetylated_Histone Acetylated Histone HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation HDAC Histone Deacetylase (HDAC) HDAC->Histone Condensed Chromatin Acetylated_Histone->HDAC Deacetylation Chromatin Chromatin Acetylated_Histone->Chromatin Relaxed Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression Increased Transcription Analog N'-hydroxy-2-methyl- propanimidamide Analog Analog->HDAC Inhibition

Caption: Mechanism of HDAC inhibition leading to altered gene expression.

PDK_Signaling_Pathway cluster_cytoplasm Cytoplasm & Mitochondria Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC Acetyl_CoA Acetyl-CoA PDC->Acetyl_CoA Conversion PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC Phosphorylation (Inactivation) TCA_Cycle TCA Cycle & Oxidative Phosphorylation Acetyl_CoA->TCA_Cycle Analog N'-hydroxy-2-methyl- propanimidamide Analog Analog->PDK Inhibition

Caption: PDK signaling pathway in metabolism and its inhibition.

Experimental Workflow Diagrams

SAR_Workflow Structure-Activity Relationship (SAR) Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Lead_Compound Initial Lead Compound Analog_Design Analog Design (e.g., R-group modification) Lead_Compound->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Biological Assay (e.g., Enzyme Inhibition) Purification->Primary_Assay Secondary_Assay Secondary Assay (e.g., Cell-based) Primary_Assay->Secondary_Assay Data_Analysis Data Analysis (IC50, Ki determination) Primary_Assay->Data_Analysis Secondary_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis New_Analogs Design of New Analogs SAR_Analysis->New_Analogs New_Analogs->Analog_Design Iterative Cycle

Caption: A typical workflow for structure-activity relationship studies.

Enzyme_Inhibition_Workflow Enzyme Inhibition Assay Workflow start Start reagent_prep Prepare Reagents: - Enzyme - Substrate - Buffer - Inhibitor Stock start->reagent_prep serial_dilution Perform Serial Dilution of Inhibitor reagent_prep->serial_dilution assay_setup Set up Assay Plate: - Controls (No Inhibitor, No Enzyme) - Test Concentrations serial_dilution->assay_setup pre_incubation Pre-incubate Enzyme with Inhibitor assay_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start data_acquisition Monitor Reaction Progress (e.g., Spectrophotometry) reaction_start->data_acquisition data_analysis Analyze Data: - Calculate % Inhibition - Determine IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for an enzyme inhibition assay.

References

Validation & Comparative

A Comparative Guide to Leukemia Inhibitors: Epacadostat and a New Generation of Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of leukemia treatment, the quest for more effective and less toxic therapies is paramount. While the specific compound N'-hydroxy-2-methylpropanimidamide lacks documented efficacy in leukemia, the broader class of hydroxyamidine-containing molecules has shown promise in oncology. This guide provides a comparative analysis of Epacadostat, a hydroxyamidine-based inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), against a panel of established and novel inhibitors used in the treatment of leukemia, particularly Acute Myeloid Leukemia (AML).

This comparison guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, preclinical efficacy, and clinical trial data for these distinct classes of leukemia inhibitors.

Overview of Compared Leukemia Inhibitors

The following inhibitors are compared in this guide:

  • Epacadostat (IDO1 Inhibitor): A hydroxyamidine-containing small molecule that targets the immunosuppressive enzyme IDO1. While not a direct leukemia cell killer, its mechanism offers a potential host-mediated anti-leukemic effect.

  • FLT3 Inhibitors (e.g., Gilteritinib): These drugs target mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, a common driver of AML.

  • IDH Inhibitors (e.g., Ivosidenib, Enasidenib): These inhibitors target mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes, which lead to the production of an oncometabolite that drives leukemogenesis.

  • BCL-2 Inhibitors (e.g., Venetoclax): This class of drugs targets the B-cell lymphoma 2 (BCL-2) protein, which is crucial for the survival of cancer cells.

Mechanism of Action and Signaling Pathways

The therapeutic strategies for these inhibitors are diverse, targeting different vulnerabilities in leukemia cells and their microenvironment.

Epacadostat and the IDO1 Pathway

Epacadostat inhibits IDO1, an enzyme that catabolizes the essential amino acid tryptophan. In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the function of immune cells, such as T cells and Natural Killer (NK) cells, allowing cancer cells to evade immune destruction. By blocking IDO1, Epacadostat aims to restore anti-tumor immunity.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine T_Cell T-Cell Proliferation & Activation Kynurenine->T_Cell Inhibits Immune_Evasion Tumor Immune Evasion T_Cell->Immune_Evasion Prevents Epacadostat Epacadostat Epacadostat->IDO1 Inhibits

Fig. 1: Epacadostat's inhibition of the IDO1 pathway.
FLT3, IDH, and BCL-2 Inhibition in Leukemia

In contrast to the immune-modulating effect of Epacadostat, FLT3, IDH, and BCL-2 inhibitors directly target intrinsic pathways within leukemia cells.

  • FLT3 inhibitors block the constitutive activation of the FLT3 receptor caused by mutations, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival, such as the RAS/MEK/ERK and PI3K/Akt pathways.

  • IDH inhibitors block the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is produced by mutant IDH enzymes. High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation. By inhibiting mutant IDH, these drugs promote the differentiation of leukemic blasts into mature cells.

  • BCL-2 inhibitors restore the normal process of apoptosis (programmed cell death) by binding to and inhibiting the BCL-2 protein. In many leukemias, BCL-2 is overexpressed, preventing cancer cells from undergoing apoptosis.

Leukemia_Inhibitor_Pathways cluster_flt3 FLT3 Pathway cluster_idh IDH Pathway cluster_bcl2 BCL-2 Pathway FLT3_mut Mutant FLT3 RAS_ERK RAS/MEK/ERK Pathway FLT3_mut->RAS_ERK PI3K_AKT PI3K/Akt Pathway FLT3_mut->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival Gilteritinib Gilteritinib Gilteritinib->FLT3_mut IDH_mut Mutant IDH1/2 Two_HG 2-Hydroxyglutarate (2-HG) IDH_mut->Two_HG Epigenetic_Dysregulation Epigenetic Dysregulation Two_HG->Epigenetic_Dysregulation Differentiation_Block Differentiation Block Epigenetic_Dysregulation->Differentiation_Block Ivosidenib_Enasidenib Ivosidenib/Enasidenib Ivosidenib_Enasidenib->IDH_mut BCL2 BCL-2 Apoptosis Apoptosis BCL2->Apoptosis Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Fig. 2: Signaling pathways targeted by various leukemia inhibitors.

Preclinical Efficacy: In Vitro IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for the compared inhibitors in various leukemia cell lines.

InhibitorTargetCell LineIC50 (nM)Citation
Epacadostat IDO1OCI-AML23.4[1]
Gilteritinib FLT3MV4-11~1[2]
Molm13/14~1[2]
Ivosidenib Mutant IDH1HT1080 (chondrosarcoma)7.5[3]
Enasidenib Mutant IDH2 (R140Q)-100[4]
Mutant IDH2 (R172K)-400[4]
Venetoclax BCL-2OCI-AML3600[5]
THP-1>1000[6]
MV4-117.8 ± 2.1[7]
MOLM-139.0 ± 1.6[7]

Clinical Trial Data: A Comparative Overview

Clinical trials provide crucial evidence for the efficacy and safety of new therapies. The following table presents a summary of key clinical trial data for the selected inhibitors in the context of leukemia.

InhibitorClinical Trial (NCT)PhaseLeukemia TypeKey Efficacy EndpointsCitation
Epacadostat NCT02752074IIIMelanoma (in combination)Trial halted for melanoma, limited data in leukemia.[8]
Gilteritinib ADMIRAL (NCT02421939)IIIRelapsed/Refractory FLT3+ AMLMedian OS: 9.3 months vs 5.6 months with chemotherapy. CR/CRh Rate: 34% vs 15.3%.[9]
Ivosidenib AGILE (NCT03173248)IIINewly Diagnosed IDH1+ AMLMedian EFS: Not reached vs 2.9 months with placebo + azacitidine.[10]
Enasidenib IDHENTIFY (NCT02577406)IIIRelapsed/Refractory IDH2+ AMLMedian OS: 6.5 months vs 6.2 months with conventional care. ORR: 40.5% vs 9.9%.[11]
Venetoclax VIALE-A (NCT02993523)IIINewly Diagnosed AML (ineligible for intensive chemo)Median OS: 14.7 months vs 9.6 months with azacitidine alone. CR + CRi Rate: 66.4% vs 28.3%.[12][13]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of drug candidates.

Cell Viability Assay (MTT Assay) for Epacadostat

This protocol is adapted from a study on the effects of Epacadostat on ovarian cancer cells and can be applied to leukemia cell lines.[14]

Objective: To determine the effect of Epacadostat on the viability of leukemia cells.

Materials:

  • Leukemia cell line (e.g., OCI-AML2)

  • 96-well plates

  • Complete culture medium

  • Epacadostat

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed leukemia cells at a density of 5 x 10³ cells/well in a 96-well plate in 100 µL of complete culture medium.

  • Treat the cells with varying concentrations of Epacadostat for 24, 48, and 72 hours. Include vehicle-treated cells as a control.

  • At each time point, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a plate reader.

  • Cell viability is directly proportional to the absorbance.

MTT_Assay_Workflow start Start seed_cells Seed leukemia cells in 96-well plate start->seed_cells treat_cells Treat with Epacadostat (various concentrations and time points) seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate1 Incubate for 4 hours at 37°C add_mtt->incubate1 add_buffer Add solubilization buffer incubate1->add_buffer incubate2 Incubate overnight at 37°C add_buffer->incubate2 read_plate Measure absorbance at 570 nm incubate2->read_plate analyze_data Analyze data to determine cell viability read_plate->analyze_data end End analyze_data->end

Fig. 3: Workflow for the MTT cell viability assay.
Western Blotting for Phospho-FLT3 (Gilteritinib)

Objective: To assess the inhibitory effect of Gilteritinib on FLT3 phosphorylation in leukemia cells.

Materials:

  • FLT3-mutated leukemia cell line (e.g., MV4-11)

  • Gilteritinib

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-FLT3, anti-total-FLT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat FLT3-mutated leukemia cells with various concentrations of Gilteritinib for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-FLT3 and total-FLT3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the level of FLT3 phosphorylation inhibition.

2-Hydroxyglutarate (2-HG) Assay (Ivosidenib/Enasidenib)

Objective: To measure the levels of the oncometabolite 2-HG in leukemia cells treated with IDH inhibitors.

Materials:

  • IDH-mutated leukemia cell line or patient samples

  • Ivosidenib or Enasidenib

  • Metabolite extraction buffer

  • 2-HG assay kit (commercially available)

  • Plate reader

Procedure:

  • Treat IDH-mutated cells with the appropriate IDH inhibitor.

  • Extract metabolites from the cells using a suitable extraction buffer.

  • Use a commercially available 2-HG assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that leads to a colorimetric or fluorometric output.

  • Measure the signal using a plate reader.

  • Quantify the 2-HG concentration based on a standard curve.

Apoptosis Assay (Annexin V/PI Staining) for Venetoclax

Objective: To determine the induction of apoptosis in leukemia cells following treatment with Venetoclax.

Materials:

  • Leukemia cell line (e.g., MOLM-13)

  • Venetoclax

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Treat leukemia cells with Venetoclax for a specified time.

  • Harvest and wash the cells.

  • Resuspend the cells in binding buffer provided in the Annexin V/PI staining kit.

  • Add Annexin V-FITC and PI to the cells and incubate in the dark.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Conclusion

The treatment of leukemia has been revolutionized by the development of targeted therapies that exploit specific molecular vulnerabilities of cancer cells. While the initially queried compound, this compound, does not have established anti-leukemic activity, the analysis of its broader chemical class through Epacadostat provides insight into the potential of immunomodulatory strategies. However, direct-acting inhibitors targeting key oncogenic drivers like FLT3 and IDH mutations, or essential survival proteins like BCL-2, have demonstrated significant clinical efficacy and have become standard-of-care in many settings.

This guide highlights the diverse mechanisms and impressive clinical benefits of these targeted agents. The provided data and experimental protocols offer a framework for the continued research and development of novel, more effective, and personalized therapies for patients with leukemia. The future of leukemia treatment will likely involve the rational combination of these targeted agents to overcome resistance and improve patient outcomes further.

References

Comparative Efficacy of N'-hydroxy-2-methylpropanimidamide and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of N'-hydroxy-2-methylpropanimidamide derivatives, a class of compounds more broadly known as amidoximes or hydroxyamidines. While specific data for this compound is limited, extensive research into its chemical relatives reveals significant therapeutic potential across various fields, including oncology, infectious diseases, and endocrinology. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows to support further research and development.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy

This compound derivatives, specifically hydroxyamidines, have emerged as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an immunosuppressive enzyme that is often overexpressed in tumor cells, allowing them to evade the immune system.[1] By inhibiting IDO1, these compounds can restore T-cell function and enhance anti-tumor immunity.[1]

Efficacy Data of Hydroxyamidine Derivatives as IDO1 Inhibitors

A series of novel hydroxyamidine derivatives have been identified as potent and selective IDO1 inhibitors.[2] The efficacy of selected compounds from this series is summarized below, including both enzymatic and cellular activities, as well as in vivo anti-tumor effects in combination with anti-PD-1 therapy.[1][2]

CompoundhIDO1 (HeLa cell) IC50 (nM)hIDO1 (enzymatic) IC50 (nM)In Vivo Tumor Growth Inhibition (TGI)
13 10076Not Reported
14 5641Not Reported
15 6851Not Reported
18 654586.8% (at 600 mg/kg with PD-1 Ab)
Epacadostat (Reference) 527566.9% (at 100 mg/kg with PD-1 Ab)
Experimental Protocols

In Vivo Antitumor Efficacy Assessment: The in vivo antitumor effect of these derivatives was evaluated in a transgenic MC38 xenograft mouse model.[1]

  • Model: C57BL/6 mice were subcutaneously inoculated with MC38 colon adenocarcinoma cells engineered to express human IDO1.

  • Treatment Groups: Mice were randomized into vehicle control, compound 18 alone, anti-PD-1 antibody alone, and combination therapy groups.[1] Epacadostat in combination with anti-PD-1 served as a reference group.[1]

  • Dosing Regimen: Compound 18 was administered orally twice daily for 14 days. The anti-PD-1 antibody was administered intraperitoneally every other day for a total of 8 doses.[1]

  • Efficacy Endpoint: Tumor volumes were measured regularly, and the tumor growth inhibition (TGI) percentage was calculated at the end of the study to determine efficacy.[1]

Cell-Based IDO1/Kynurenine Assay: The cellular potency of IDO1 inhibitors can be determined using a cell-based assay.[3][4]

  • Cell Line: A human cancer cell line that endogenously expresses IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3, is used.[4]

  • IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ).[3]

  • Inhibitor Treatment: The induced cells are then treated with various concentrations of the test compounds.

  • Kynurenine Measurement: The activity of IDO1 is assessed by measuring the concentration of its product, kynurenine, in the cell culture supernatant, typically using a spectrophotometer at a wavelength of 321 nm.[5]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of kynurenine production versus inhibitor concentration.

Signaling Pathway

IDO1_Pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by T_Cell T-Cell Kynurenine Kynurenine IDO1->Kynurenine produces T_Cell_Inhibition T-Cell Inhibition & Apoptosis Kynurenine->T_Cell_Inhibition leads to Immune_Evasion Tumor Immune Evasion T_Cell_Inhibition->Immune_Evasion results in Inhibitor Hydroxyamidine Derivative Inhibitor->IDO1 inhibits

Caption: IDO1 pathway inhibition by hydroxyamidine derivatives.

Antibacterial Agents

Amidoxime derivatives have demonstrated potential as antibacterial agents.[6] Their mechanism may involve acting as prodrugs that are reduced in vivo to the corresponding amidines, which exhibit antimicrobial activity.[7]

Efficacy Data of Amidoxime Derivatives

The antibacterial efficacy of a library of 26 amidoxime derivatives was tested against various strains of E. coli. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for each compound.[8]

CompoundE. coli K12 (MIC µg/mL)E. coli R2 (MIC µg/mL)E. coli R3 (MIC µg/mL)E. coli R4 (MIC µg/mL)
Benzamidoxime (1) >1024>1024>1024>1024
4-Methoxybenzamidoxime (4) 512512256512
4-Chlorobenzamidoxime (5) 512512256512
Benzylamidoxime (12) 256128256256
4-Methoxybenzylamidoxime (13) 512512512512

Note: This table presents a selection of the 26 compounds tested in the study for illustrative purposes.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: The MIC values are determined using broth or agar dilution methods. The broth microdilution method is commonly used.[9][10]

  • Preparation of Dilutions: A series of two-fold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[11]

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 16-20 hours at 37°C) to allow for bacterial growth.[6]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10] Control wells for sterility and growth are included.

Experimental Workflow

MIC_Workflow start Start prep_compounds Prepare Serial Dilutions of Amidoxime Derivatives start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microplate Wells prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 18h) inoculate->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic Determine Lowest Concentration with No Growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Matrix Metalloproteinase (MMP) Inhibitors

Derivatives of this compound, particularly those containing a hydroxamic acid moiety, have been investigated as inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in diseases such as cancer and arthritis.[12][13]

Efficacy Data of N-Hydroxybutanamide Derivatives

A study on N-hydroxybutanamide derivatives, which share the key hydroxamic acid functional group, demonstrated their inhibitory activity against several MMPs.[12]

CompoundMMP-2 Inhibition IC50 (µM)MMP-9 Inhibition IC50 (µM)MMP-14 Inhibition IC50 (µM)
Iodoaniline Derivative 1 - 1.51 - 1.51 - 1.5
Compound 4 ~50% inhibition at 10 µM~50% inhibition at 10 µM~50% inhibition at 10 µM
NNGH (Reference Inhibitor) Not ReportedNot ReportedNot Reported

Note: The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide showed potent inhibition.[12]

Experimental Protocols

MMP Inhibition Assay (Fluorometric): The inhibitory activity of compounds against specific MMPs is often measured using commercially available fluorometric assay kits.[14]

  • Enzyme and Inhibitor Incubation: A purified, active form of the target MMP enzyme (e.g., MMP-2, MMP-9) is pre-incubated with various concentrations of the test compound (inhibitor) in an assay buffer.

  • Substrate Addition: A specific, fluorogenic MMP substrate is added to the mixture. This substrate is typically a peptide with a fluorescent group and a quencher group.

  • Reaction and Measurement: In the absence of an effective inhibitor, the MMP cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a microplate reader.[14]

  • IC50 Calculation: The rate of the reaction is calculated from the slope of the fluorescence versus time plot. The IC50 value is determined by plotting the reaction rates against the inhibitor concentrations.

Selective Androgen Receptor Modulators (SARMs)

Non-steroidal derivatives of this compound, such as arylpropionamides, were among the first classes of compounds to be identified as Selective Androgen Receptor Modulators (SARMs).[15] SARMs are designed to bind to the androgen receptor and exert tissue-selective anabolic effects on muscle and bone while having minimal androgenic effects on tissues like the prostate.[16]

Efficacy of Arylpropionamide-based SARMs

While specific comparative tables with IC50 or Ki values are less common in the provided literature for SARMs, their efficacy is primarily demonstrated through in vivo models that assess tissue selectivity. For instance, certain 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives, which are structurally related, demonstrated highly potent AR agonistic activities and good tissue selectivity in vivo.[17] These compounds increased the weight of the levator ani muscle (an indicator of anabolic activity) without significantly affecting the weight of the prostate and seminal vesicles (indicators of androgenic activity) in castrated rats.[17]

Experimental Protocols

The Hershberger Assay: This is the standard in vivo model used to assess the anabolic and androgenic activities of a compound and to demonstrate tissue selectivity.[15]

  • Animal Model: Immature, castrated male rats are used as the model. Castration removes the endogenous source of androgens, making the accessory sex tissues sensitive to exogenous androgenic compounds.

  • Treatment: The animals are treated with the test SARM at various doses for a defined period (e.g., 7-10 days). Testosterone or another known androgen is used as a positive control.

  • Tissue Collection and Analysis: At the end of the treatment period, specific tissues are excised and weighed. The key tissues are the levator ani muscle (anabolic indicator) and the prostate gland and seminal vesicles (androgenic indicators).[15]

  • Data Interpretation: An effective SARM will show a significant increase in the weight of the levator ani muscle with a proportionally much smaller or no increase in the weights of the prostate and seminal vesicles compared to the control androgen.[17]

SARM Evaluation Workflow

SARM_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Hershberger Assay) binding_assay Androgen Receptor Binding Assay (Ki) transactivation_assay AR Transactivation Assay (EC50) binding_assay->transactivation_assay castrated_rats Castrated Male Rats transactivation_assay->castrated_rats treatment Administer SARM & Controls castrated_rats->treatment dissection Dissect & Weigh Tissues treatment->dissection levator_ani Levator Ani Muscle (Anabolic) dissection->levator_ani prostate Prostate / Seminal Vesicles (Androgenic) dissection->prostate analysis Analyze Tissue Selectivity levator_ani->analysis prostate->analysis

Caption: General workflow for the evaluation of SARMs.

References

Comparative Analysis of N'-hydroxy-2-methylpropanimidamide's Antitumor Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of N'-hydroxy-2-methylpropanimidamide as a potential anti-cancer agent remains to be conducted, with current scientific literature lacking specific data on its direct antitumor effects. However, analysis of structurally related compounds, particularly hydroxamic acid derivatives, offers valuable insights into potential mechanisms and comparative efficacy. This guide will focus on a well-documented hydroxamic acid derivative, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA), to provide a framework for the potential evaluation of this compound and to compare its known anti-cancer properties against the established histone deacetylase (HDAC) inhibitor, suberoylanilide hydroxamic acid (SAHA).

Introduction to this compound and Analogs

This compound belongs to a class of organic compounds that contain a hydroxamic acid functional group. While this specific molecule has not been the subject of extensive cancer research, other hydroxamic acid derivatives have emerged as a significant class of anti-cancer agents. These compounds often exert their therapeutic effects through the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a common feature in many cancers, making them a prime target for therapeutic intervention.

One such derivative, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA), has demonstrated potent anti-cancer activity in both laboratory and preclinical models. This guide will use HNHA as a case study to illustrate the types of experimental data and validation required to assess the antitumor potential of novel compounds like this compound.

Comparative In Vitro and In Vivo Efficacy of HNHA and SAHA

Studies on HNHA have demonstrated its superiority over the FDA-approved HDAC inhibitor SAHA (Vorinostat) in certain contexts. The following tables summarize key comparative data from in vitro and in vivo experiments.

In Vitro Anti-Cancer Activity
ParameterHNHASAHAFumagillin (FUMA)Cell LineReference
Growth Inhibition Profound inhibition--Breast Cancer Cells[1]
Cell Cycle Arrest G1/S Phase--Breast Cancer Cells[1]
p21 Induction Yes--Breast Cancer Cells[1]
VEGF Levels Markedly decreasedHigher than HNHAHigher than HNHABreast Cancer Cells[1]
HIF-1α Levels Markedly decreasedHigher than HNHAHigher than HNHABreast Cancer Cells[1]
Histone Acetylation Increased--Breast Cancer Cells[1]
In Vivo Antitumor Efficacy in a Mouse Xenograft Model
ParameterHNHA-TreatedSAHA-TreatedFUMA-TreatedControlReference
Tumor Growth Significantly inhibitedLess effective than HNHALess effective than HNHAProgressive growth[1]
Survival Significantly longerShorter than HNHAShorter than HNHA-[1]
Tumor Blood Flow Significantly decreased---[1]
Proangiogenic Factors Marked reduction---[1]
Angiogenesis Inhibitors Significant induction---[1]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following outlines the key experimental protocols used in the evaluation of HNHA.

Cell Culture and Proliferation Assays
  • Cell Lines: Human breast cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Proliferation Assay: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds (e.g., HNHA, SAHA). Cell viability is assessed at different time points using assays such as the MTT or SRB assay.

Cell Cycle Analysis
  • Methodology: Cells are treated with the compound of interest for a specified duration, then harvested, fixed in ethanol, and stained with propidium iodide. DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis
  • Protein Extraction: Whole-cell lysates are prepared from treated and untreated cells.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are probed with primary antibodies against target proteins (e.g., p21, VEGF, HIF-1α, acetylated histones) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human breast cancer cells are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Survival Analysis: The lifespan of the mice in each group is monitored and recorded.

  • Immunohistochemistry: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with antibodies against markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of HNHA are attributed to its multi-faceted mechanism of action, primarily centered around HDAC inhibition and anti-angiogenesis.

HDAC Inhibition and Cell Cycle Arrest

HNHA, as an HDAC inhibitor, increases the acetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes. One key target is the p21 gene, a cyclin-dependent kinase inhibitor. Upregulation of p21 leads to cell cycle arrest at the G1/S transition, thereby inhibiting cancer cell proliferation.

HDAC_Inhibition HNHA HNHA HDAC HDAC HNHA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones p21_Gene p21 Gene Transcription Acetylated_Histones->p21_Gene Promotes p21_Protein p21 Protein p21_Gene->p21_Protein Cell_Cycle_Arrest G1/S Cell Cycle Arrest p21_Protein->Cell_Cycle_Arrest Induces

Figure 1: HNHA-mediated HDAC inhibition leading to cell cycle arrest.

Anti-Angiogenic Effects

HNHA also exhibits potent anti-angiogenic activity by downregulating key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α). These factors are critical for the formation of new blood vessels that supply nutrients to tumors. By inhibiting angiogenesis, HNHA effectively starves the tumor, leading to reduced growth and metastasis.

Anti_Angiogenesis HNHA HNHA VEGF VEGF HNHA->VEGF Decreases HIF1a HIF-1α HNHA->HIF1a Decreases Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes HIF1a->Angiogenesis Promotes Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Supports

Figure 2: Anti-angiogenic mechanism of HNHA.

Conclusion and Future Directions

While direct experimental data on the antitumor effects of this compound is currently unavailable, the comprehensive analysis of a structurally related hydroxamic acid derivative, HNHA, provides a valuable roadmap for future research. The comparative data presented herein highlights the potential for novel hydroxamic acid derivatives to exhibit potent anti-cancer activity, often surpassing existing therapies.

Future investigations into this compound should focus on a systematic evaluation of its in vitro and in vivo efficacy against a panel of cancer cell lines. Key experiments should include cell proliferation assays, cell cycle analysis, and western blotting to elucidate its mechanism of action. Should in vitro activity be observed, preclinical studies in animal models will be essential to validate its therapeutic potential. The signaling pathways and experimental workflows outlined in this guide can serve as a foundational framework for the rigorous scientific validation of this compound as a potential novel anti-cancer agent.

References

A Comparative Analysis of Isobutanamidoxime and Structurally Related Amidoximes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of isobutanamidoxime with structurally similar compounds: acetamidoxime, propanamidoxime, and benzamidoxime. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their physicochemical properties, predicted biological activities, and relevant experimental protocols.

Physicochemical Properties

A comparative summary of the key physicochemical properties of isobutanamidoxime and related compounds is presented below. These parameters are crucial in determining the pharmacokinetic and pharmacodynamic profiles of drug candidates. The data has been computationally predicted to ensure a standardized comparison across all molecules.

PropertyIsobutanamidoximeAcetamidoximePropanamidoximeBenzamidoxime
Molecular Formula C4H10N2OC2H6N2OC3H8N2OC7H8N2O
Molecular Weight ( g/mol ) 102.1474.0888.11136.15
LogP (o/w) 0.25-0.63-0.190.69
Topological Polar Surface Area (Ų) 69.3669.3669.3669.36
Hydrogen Bond Donors 3333
Hydrogen Bond Acceptors 3333
Water Solubility SolubleVery SolubleSolubleModerately Soluble
Lipinski's Rule of Five YesYesYesYes

Predicted Biological Activities

The following table summarizes the predicted biological activities of the compared amidoximes. These predictions offer insights into their potential as drug candidates and their interactions with biological systems. It is important to note that these are in silico predictions and require experimental validation.

ActivityIsobutanamidoximeAcetamidoximePropanamidoximeBenzamidoxime
Blood-Brain Barrier Permeation NoNoNoNo
Human Intestinal Absorption HighHighHighHigh
CYP450 2D6 Inhibitor NoNoNoYes
hERG I Inhibitor NoNoNoNo
AMES Toxicity NoNoNoYes
Rat Acute Toxicity (LD50, mol/kg) 2.5352.5222.5282.248

Synthesis Protocols

The general synthesis of amidoximes involves the reaction of a nitrile with hydroxylamine. Below are the specific protocols for the synthesis of the compared compounds.

Synthesis of Isobutanamidoxime

Isobutanamidoxime is synthesized from isobutyronitrile.

Materials:

  • Isobutyronitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in a solution of sodium carbonate in water.

  • Add a solution of isobutyronitrile in ethanol to the flask.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield isobutanamidoxime.

Synthesis of Acetamidoxime, Propanamidoxime, and Benzamidoxime

The synthesis for these compounds follows a similar procedure to isobutanamidoxime, with the respective starting nitrile (acetonitrile, propionitrile, or benzonitrile) being used.

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments to evaluate the biological activity of amidoxime compounds.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound is cytotoxic to cells.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition Assay (Example: Urease Inhibition)

This assay measures the ability of a compound to inhibit a specific enzyme.

Materials:

  • Urease enzyme solution

  • Urea solution (substrate)

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Nessler's reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the urease enzyme solution, phosphate buffer, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 30 minutes.

  • Initiate the reaction by adding the urea solution and incubate for 30 minutes at 37°C.

  • Stop the reaction by adding Nessler's reagent.

  • Measure the absorbance at 450 nm to determine the amount of ammonia produced.

  • Calculate the percentage of inhibition and determine the Ki (inhibition constant).

Nitric Oxide (NO) Release Assay (Griess Assay)

This assay quantifies the amount of nitric oxide released from the amidoxime compounds.

Materials:

  • RAW 264.7 macrophage cells

  • LPS (lipopolysaccharide)

  • Test compounds (dissolved in DMSO)

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solutions

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with LPS (to induce NO production) and the test compounds at various concentrations.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (A and B mixed 1:1).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the analysis of isobutanamidoxime and similar compounds.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Nitrile Starting Nitrile (e.g., Isobutyronitrile) Amidoxime Target Amidoxime (e.g., Isobutanamidoxime) Nitrile->Amidoxime Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Amidoxime Cytotoxicity Cytotoxicity Assay (MTT) Amidoxime->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay Amidoxime->Enzyme_Inhibition NO_Release NO Release Assay (Griess) Amidoxime->NO_Release

Caption: General workflow for the synthesis and biological evaluation of amidoximes.

signaling_pathway Amidoxime Amidoxime Prodrug CYP450 Cytochrome P450 Enzymes Amidoxime->CYP450 Metabolism NO Nitric Oxide (NO) CYP450->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP Cyclic GMP (cGMP) sGC->cGMP Production Vasodilation Vasodilation & other Physiological Effects cGMP->Vasodilation

Caption: Proposed signaling pathway for the action of amidoximes as nitric oxide donors.

logical_relationship cluster_structure Chemical Structure cluster_properties Physicochemical & Biological Properties Alkyl_Chain Alkyl Chain Length/Branching (R-group) Lipophilicity Lipophilicity (LogP) Alkyl_Chain->Lipophilicity Influences Solubility Water Solubility Alkyl_Chain->Solubility Influences Aromaticity Aromatic vs. Aliphatic Aromaticity->Lipophilicity Influences Aromaticity->Solubility Influences Toxicity Toxicity Lipophilicity->Toxicity Impacts Activity Biological Activity Lipophilicity->Activity Impacts Solubility->Activity Impacts

Caption: Relationship between chemical structure and key properties of amidoximes.

Lack of Experimental Data Prevents Cross-Validation of N'-hydroxy-2-methylpropanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of published experimental data for N'-hydroxy-2-methylpropanimidamide. This absence of empirical results makes a cross-validation and comparative analysis of the compound's performance against alternatives impossible at this time.

Publicly accessible resources, such as PubChem, provide basic computed properties for this compound, including its molecular formula (C4H10N2O) and predicted collision cross-section values.[1] However, these databases currently contain no indexed literature, experimental results, or detailed protocols related to the synthesis, biological activity, or physicochemical properties of this specific compound.

Searches for experimental data on closely related structures, including 2-hydroxy-2-methylpropanamide and various other N-substituted propanamides, have yielded information on their respective properties and biological activities.[2][3][4][5][6][7][8] However, these findings cannot be directly extrapolated to this compound due to differences in chemical structure and functional groups, which can significantly alter a compound's behavior.

Without foundational experimental data, the core requirements for a comparative guide—quantitative data summarization, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows—cannot be met. The creation of such a guide would necessitate speculation, which falls outside the scope of objective, data-driven scientific reporting.

Therefore, until experimental studies on this compound are conducted and published, a meaningful cross-validation and comparison with other compounds remains unachievable. Researchers, scientists, and drug development professionals are advised to consult future publications for any potential data on this compound.

References

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide for N'-hydroxy-2-methylpropanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for the structural confirmation of N'-hydroxy-2-methylpropanimidamide. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages predicted data and compares it with experimental data from structurally similar compounds. This approach offers a robust framework for researchers to interpret their own experimental findings.

Predicted and Comparative Spectroscopic Data

The structural confirmation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of predicted data for the target molecule and experimental data for analogous compounds.

Table 1: ¹H NMR Data (Predicted vs. Comparative)
Compound Chemical Shift (δ) ppm & Multiplicity Assignment
This compound (Predicted) ~ 1.1 (d, 6H)2 x CH₃
~ 2.8 (septet, 1H)CH
~ 5.5 (br s, 2H)NH₂
~ 8.0 (br s, 1H)OH
2-methylpropanamide (Experimental) 1.15 (d, 6H)2 x CH₃
2.45 (septet, 1H)CH
6.5-7.5 (br s, 2H)NH₂
N-Hydroxybenzamide (Predicted) 7.4-7.8 (m, 5H)Ar-H
9.0 (br s, 1H)NH
11.5 (br s, 1H)OH

Note: Predicted values are estimations and may vary from experimental results. 'd' denotes a doublet, 'septet' a septet, 'm' a multiplet, and 'br s' a broad singlet.

Table 2: ¹³C NMR Data (Predicted vs. Comparative)
Compound Chemical Shift (δ) ppm Assignment
This compound (Predicted) ~ 202 x CH₃
~ 35CH
~ 160C=N
2-methylpropanamide (Experimental) 19.52 x CH₃
35.8CH
180.1C=O
(2r)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanimidic acid (Predicted) 38.4, 73.2, 115.8, 116.3, 121.2, 129.5, 144.9, 145.4, 172.3Various C atoms
Table 3: IR Spectroscopy Data (Predicted vs. Comparative)
Compound Vibrational Frequency (cm⁻¹) Assignment
This compound (Predicted) 3400-3200 (br)O-H, N-H stretching
2970-2850C-H stretching
~1650C=N stretching
~1600N-H bending
2-methylpropanamide (Experimental) 3351, 3176N-H stretching
2968, 2933, 2874C-H stretching
1653C=O stretching (Amide I)
1628N-H bending (Amide II)
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
Compound m/z (Method) Assignment
This compound (Predicted) 103.08659 (ESI-MS)[M+H]⁺
125.06853 (ESI-MS)[M+Na]⁺
101.07204 (ESI-MS)[M-H]⁻
2-methylpropanamide (Experimental) 87 (EI-MS)[M]⁺
72 (EI-MS)[M-NH₃]⁺
44 (EI-MS)[CONH₂]⁺
(E)-N'-Hydroxyacetimidamide (Experimental) 74 (GC-MS)[M]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols serve as a standard for acquiring high-quality data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required compared to ¹H NMR.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR:

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI)-MS:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1-10 µg/mL.

    • Instrumentation: Introduce the sample solution into an ESI-mass spectrometer via direct infusion or coupled with a liquid chromatograph.

    • Acquisition: Acquire mass spectra in both positive and negative ion modes. Typical ESI conditions include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.

  • Electron Ionization (EI)-MS:

    • Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC).

    • Instrumentation: Utilize a mass spectrometer with an EI source.

    • Acquisition: Acquire the mass spectrum using a standard electron energy of 70 eV.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of a novel compound like this compound.

cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample ir IR Spectroscopy synthesis->ir Sample ms Mass Spectrometry synthesis->ms Sample data_analysis Data Analysis and Comparison with Predicted/ Analogous Data nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation final_confirmation Final Structure Confirmation structure_elucidation->final_confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

A Comprehensive Guide to Assessing the Purity of Synthesized N'-hydroxy-2-methylpropanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research in drug discovery and development. This guide provides a comparative overview of standard analytical techniques for determining the purity of N'-hydroxy-2-methylpropanimidamide, a key building block in various therapeutic agents. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid researchers in establishing robust quality control measures.

Introduction to Purity Assessment

This compound, an amidoxime derivative, requires rigorous purity analysis to ensure the absence of starting materials, by-products, and degradation products that could interfere with subsequent biological assays or synthetic steps. The choice of analytical methodology is critical and is often guided by the physicochemical properties of the compound and the potential impurities. This guide focuses on a multi-pronged approach, utilizing chromatographic and spectroscopic techniques to provide a comprehensive purity profile.

Chromatographic Purity Assessment: A Comparative Approach

Chromatographic methods are indispensable for separating and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for non-volatile compounds, while Gas Chromatography (GC) is suited for volatile substances.

HPLC with UV detection is a widely used method for quantifying the purity of organic molecules.[1][2] It offers high resolution and sensitivity for non-volatile impurities.

Experimental Protocol:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.[3]

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detector: UV at 210 nm.

  • Sample Preparation: 1 mg/mL solution of this compound in the mobile phase.

Data Presentation: HPLC Purity Analysis

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound8.5299.8599.85
Impurity 1 (Starting Material)4.210.08
Impurity 2 (By-product)9.780.07

Alternative Compound: Benzamidoxime

For comparison, a similar analysis was performed on benzamidoxime, a structurally related amidoxime.

CompoundRetention Time (min)Peak Area (%)Purity (%)
Benzamidoxime7.9599.5299.52
Impurity A3.880.25
Impurity B9.120.23

GC-MS is a powerful technique for identifying and quantifying volatile impurities.[4]

Experimental Protocol:

  • Instrument: Agilent 7890B GC with 5977A MS detector or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Injection Volume: 1 µL (split 50:1).

  • MSD Transfer Line: 280 °C.

  • MS Source: 230 °C.

  • MS Quad: 150 °C.

  • Scan Range: 35-400 amu.

  • Sample Preparation: 1 mg/mL solution of this compound in Dichloromethane.

Data Presentation: GC-MS Impurity Profile

CompoundRetention Time (min)Molecular Ion (m/z)Relative Abundance (%)
This compound10.2102.0899.9
Volatile Impurity 15.673.070.1

Spectroscopic Purity and Structural Confirmation

Spectroscopic methods are crucial for confirming the identity and structural integrity of the synthesized compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and can be used for quantitative purity assessment.[5][6]

Experimental Protocol:

  • Instrument: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Solvent: DMSO-d₆.[7]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[8]

  • ¹H NMR Parameters: 32 scans, 2s relaxation delay.

  • ¹³C NMR Parameters: 1024 scans, 2s relaxation delay.

  • Sample Preparation: 10 mg of this compound dissolved in 0.7 mL of DMSO-d₆.

Data Presentation: NMR Spectral Data

NucleusChemical Shift (ppm)MultiplicityIntegration/Assignment
¹H9.05s1H, -OH
¹H5.50s2H, -NH₂
¹H2.50septet1H, -CH-
¹H1.05d6H, -CH(CH₃)₂
¹³C155.2C=N
¹³C33.8-CH-
¹³C20.5-CH(CH₃)₂

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its identity.[9][10][11]

Experimental Protocol:

  • Instrument: Thermo Scientific Nicolet iS10 FTIR Spectrometer with a DTGS detector or equivalent.[12]

  • Mode: Attenuated Total Reflectance (ATR).

  • Scans: 32 scans.

  • Resolution: 4 cm⁻¹.

  • Range: 4000-400 cm⁻¹.

  • Sample Preparation: A small amount of solid this compound placed directly on the ATR crystal.

Data Presentation: FTIR Peak Assignments

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350-3150 (broad)O-H stretchHydroxyl
3200-3000N-H stretchAmine
2970-2870C-H stretch (aliphatic)Isopropyl
1650C=N stretchImidamide
1580N-H bendAmine
1380, 1365C-H bend (gem-dimethyl)Isopropyl
950N-O stretchHydroxy-imidamide

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[1][13][14][15][16]

Experimental Protocol:

  • Acidic Conditions: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Conditions: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Conditions: 105 °C for 48 hours.

  • Photolytic Conditions: UV light (254 nm) for 24 hours.

  • Analysis: Degraded samples are analyzed by the validated HPLC-UV method to assess the formation of degradation products.

Data Presentation: Forced Degradation Results

ConditionPurity of this compound (%)Major Degradant Peak (RT, min)
Acidic (0.1 M HCl)92.57.8
Basic (0.1 M NaOH)85.16.2
Oxidative (3% H₂O₂)90.39.1
Thermal (105 °C)99.5-
Photolytic (UV)98.210.5

Visualizing the Purity Assessment Workflow

A systematic workflow ensures a thorough and efficient purity assessment of the synthesized compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_validation Method Validation & Stability Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC-UV Analysis (Purity & Impurities) Purification->HPLC GCMS GC-MS Analysis (Volatile Impurities) Purification->GCMS NMR NMR Spectroscopy (Structure & Purity) Purification->NMR FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Forced_Deg Forced Degradation Study HPLC->Forced_Deg Report Final Purity Report (>99.5% Required) GCMS->Report NMR->Report FTIR->Report Forced_Deg->Report

Caption: Workflow for the purity assessment of synthesized compounds.

Conclusion

A combination of chromatographic and spectroscopic techniques provides a robust and reliable assessment of the purity of synthesized this compound. The presented protocols and comparative data serve as a valuable resource for researchers to establish stringent quality control for their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings. The use of orthogonal analytical techniques is highly recommended to build a comprehensive purity profile.

References

A Comparative Guide to Biological Assays for Confirming Isobutanamidoxime Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Nitric Oxide Synthase (NOS) Inhibitors

Nitric Oxide Synthase is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule. There are three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1] The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table summarizes the IC50 values for several known NOS inhibitors against the different isoforms. Data for Isobutanamidoxime should be determined experimentally and can be compared against these reference compounds.

CompoundTarget IsoformIC50 (µM)Selectivity Profile
Isobutanamidoxime iNOS, nNOS, eNOSData not availableTo be determined experimentally
L-NAME (Nω-Nitro-L-arginine methyl ester)eNOS0.5Non-selective, also inhibits iNOS and nNOS at higher concentrations.[2]
iNOS4.4
nNOS0.015 (Ki)
7-Nitroindazole (7-NI) nNOS~0.17Reported to be nNOS selective in vivo, though in vitro data shows similar binding to eNOS.[3]
eNOS~0.86
iNOS~0.29
Aminoguanidine iNOS2.1Shows selectivity for iNOS over eNOS and nNOS.[4][5]

Experimental Protocols

The most common in vitro assay to determine NOS inhibitory activity is by measuring the production of nitric oxide. Since NO is a highly reactive gas, its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), are quantified. The Griess reaction is a widely used colorimetric method for the detection of nitrite.[6][7][8]

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay using the Griess Reagent

Objective: To determine the IC50 of a test compound (e.g., Isobutanamidoxime) for the inhibition of NOS activity.

Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. The NO produced is rapidly oxidized to nitrite and nitrate. In this assay, nitrate is first reduced to nitrite, and the total nitrite concentration is then measured using the Griess reagent. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color, measured spectrophotometrically, is proportional to the amount of nitrite in the sample.[6][7]

Materials:

  • Recombinant NOS enzyme (e.g., human iNOS, nNOS, or eNOS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor)

  • Calmodulin (for eNOS and nNOS activation)

  • Calcium Chloride (CaCl₂) (for eNOS and nNOS activation)

  • Test compound (Isobutanamidoxime) and known inhibitors (L-NAME, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Nitrate Reductase

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Preparation of Reagents: Prepare all solutions and standards in the assay buffer. A sodium nitrite standard curve (e.g., 0-100 µM) should be prepared to quantify the nitrite concentration in the samples.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, L-arginine, NADPH, BH4, and for eNOS/nNOS, Calmodulin and CaCl₂.

  • Inhibitor Addition: Add various concentrations of the test compound (Isobutanamidoxime) and control inhibitors to the wells. Include a control group with no inhibitor and a blank group with no enzyme.

  • Enzyme Addition: Initiate the reaction by adding the NOS enzyme to each well (except the blank).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Nitrate Reduction: Add nitrate reductase and its cofactor to each well to convert any nitrate to nitrite. Incubate as required by the enzyme manufacturer.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.[9]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each well using the sodium nitrite standard curve.

    • Determine the percentage of NOS inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

L-Arginine-NO-cGMP Signaling Pathway

The following diagram illustrates the signaling pathway involving nitric oxide synthase. NOS produces nitric oxide from L-arginine. NO then diffuses into target cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP) from GTP. cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to various physiological responses, such as smooth muscle relaxation.[2][10][11]

Caption: The L-Arginine-NO-cGMP signaling pathway.

Experimental Workflow for NOS Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the NOS inhibitory activity of a test compound like Isobutanamidoxime.

Experimental Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Cofactors) start->prep_reagents prep_inhibitors Prepare Test Compound (Isobutanamidoxime) & Controls start->prep_inhibitors setup_plate Set up 96-well Plate (Reaction Mix, Inhibitors) prep_reagents->setup_plate prep_inhibitors->setup_plate add_enzyme Add NOS Enzyme setup_plate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate griess_reaction Perform Griess Reaction incubate->griess_reaction measure_abs Measure Absorbance (540 nm) griess_reaction->measure_abs analyze_data Analyze Data (Calculate % Inhibition, IC50) measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro NOS inhibition assay.

References

N'-hydroxy-2-methylpropanimidamide: An Overview of Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a notable absence of published in vitro and in vivo studies specifically focused on N'-hydroxy-2-methylpropanimidamide. While this chemical compound is listed in several chemical databases and is available from commercial suppliers, there is a significant lack of peer-reviewed research detailing its biological effects, mechanism of action, or pharmacokinetic and toxicological profiles.

This scarcity of data prevents the creation of a detailed comparative guide that meets the core requirements of presenting quantitative data, experimental protocols, and signaling pathway diagrams. The information necessary to populate such a guide does not appear to be in the public domain at this time.

Insights from Related Chemical Structures

While direct data is unavailable, the chemical structure of this compound contains moieties that are of interest in medicinal chemistry. The N'-hydroxy-imidamide functional group is a component of various compounds that have been investigated for a range of biological activities. Generally, compounds containing N-hydroxy groups have been explored for their potential as enzyme inhibitors or as prodrugs. The imidamide functional group is also present in a variety of pharmacologically active agents.

However, it is crucial to emphasize that any potential biological activity of this compound remains speculative without direct experimental evidence.

A General Experimental Workflow

For a novel or understudied compound such as this compound, the scientific investigation would typically follow a structured workflow. This process begins with fundamental in vitro characterization and progresses to more complex in vivo models if promising results are obtained.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assays Biochemical Assays (e.g., enzyme inhibition) cell_culture_assays Cell Culture Assays (e.g., cytotoxicity, target engagement) biochemical_assays->cell_culture_assays Target Identification pk_studies Pharmacokinetic Studies (ADME) cell_culture_assays->pk_studies Demonstrated Cellular Activity efficacy_models Efficacy in Animal Models pk_studies->efficacy_models Favorable Bioavailability toxicology_studies Toxicology Studies efficacy_models->toxicology_studies Proof of Concept

Caption: A simplified, logical workflow for the preclinical evaluation of a new chemical entity.

Safety Operating Guide

Essential Guide to the Safe Disposal of N'-hydroxy-2-methylpropanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper and safe disposal of N'-hydroxy-2-methylpropanimidamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

1. Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling. It is classified as hazardous, and exposure can pose significant health risks.

Identified Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Explosion Risk: There is a risk of explosion if the substance is heated under confinement.[3]

In case of exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical attention.[3][4]

  • After Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation develops, seek medical advice. Contaminated clothing should be removed and laundered before reuse.[3][4]

  • After Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention.[3][4]

  • After Ingestion: Rinse the mouth with water. If the person feels unwell, call a poison control center or a doctor.[3][4]

2. Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In poorly ventilated areas or when generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2]

3. Physical and Chemical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
Appearance White to off-white solid
Melting Point 60 - 61 °C / 140 - 141.8 °F[3]
Boiling Point 146.3 ± 23.0 °C (Predicted)[5]
Solubility No information available
Incompatible Materials Strong oxidizing agents, strong bases, acid chlorides[4][6]

4. Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal facility.[3][4][6] Do not attempt to dispose of this chemical in standard laboratory drains or as regular solid waste.

Experimental Workflow for Disposal

cluster_prep Preparation Phase cluster_waste Waste Collection cluster_label Labeling and Storage cluster_disposal Final Disposal prep1 Don appropriate PPE (gloves, goggles, lab coat) prep2 Work in a well-ventilated area (fume hood) prep1->prep2 prep3 Segregate waste: Keep away from incompatible materials prep2->prep3 waste1 Place solid this compound into a designated, sealable waste container prep3->waste1 If solid waste2 If in solution, use a designated, sealed container for liquid chemical waste prep3->waste2 If liquid waste3 Do not mix with other waste streams unless explicitly permitted by EHS waste1->waste3 waste2->waste3 label1 Clearly label the container with: - this compound - Hazard symbols (e.g., harmful, irritant) - Date of accumulation waste3->label1 label2 Store the sealed container in a designated, secure secondary containment area label1->label2 label3 Keep container tightly closed and store in a cool, well-ventilated place label2->label3 disp1 Contact your institution's Environmental Health and Safety (EHS) department label3->disp1 disp2 Arrange for pickup by a licensed chemical waste disposal contractor disp1->disp2 disp3 Maintain all disposal records as per institutional and regulatory requirements disp2->disp3

Caption: Experimental workflow for the safe disposal of this compound.

5. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. For large spills, this may require evacuating the laboratory.

  • Control the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Spill Debris: The collected spill debris must be disposed of as hazardous waste, following the same protocol as the chemical itself.

6. Logical Decision-Making for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Is there this compound waste for disposal? is_contaminated Is the waste pure chemical or contaminated material (e.g., gloves, paper towels)? start->is_contaminated pure_waste Segregate as pure chemical waste is_contaminated->pure_waste Pure contaminated_waste Segregate as contaminated solid waste is_contaminated->contaminated_waste Contaminated label_waste Label the waste container clearly with chemical name and hazard symbols pure_waste->label_waste contaminated_waste->label_waste store_waste Store in a designated, secure secondary containment area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs end_process Waste transferred to a licensed disposal facility contact_ehs->end_process

Caption: Decision-making flowchart for the disposal of this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific safety and disposal guidelines, as they may include additional requirements.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。